TP-050
Beschreibung
Eigenschaften
Molekularformel |
C16H15ClF2N6O |
|---|---|
Molekulargewicht |
380.78 g/mol |
IUPAC-Name |
(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile |
InChI |
InChI=1S/C16H15ClF2N6O/c1-9(3-4-20)23-7-10(2)25-13(16(23)26)5-11(21-25)8-24-14(17)6-12(22-24)15(18)19/h5-7,9,15H,3,8H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
BEBDKSYNJJVZSO-SECBINFHSA-N |
Isomerische SMILES |
CC1=CN(C(=O)C2=CC(=NN12)CN3C(=CC(=N3)C(F)F)Cl)[C@H](C)CC#N |
Kanonische SMILES |
CC1=CN(C(=O)C2=CC(=NN12)CN3C(=CC(=N3)C(F)F)Cl)C(C)CC#N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Selective GRIN2A Activation
To the valued researcher, scientist, or drug development professional,
This guide aims to provide a comprehensive technical overview of the selective activation of the GRIN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. However, a thorough search of scientific literature and public databases did not yield any specific information on a compound designated "TP-050" as a selective GRIN2A activator. The information presented herein is based on the broader field of selective GRIN2A modulation and positive allosteric modulation of NMDA receptors.
Introduction to GRIN2A and the NMDA Receptor
The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] NMDARs are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] The GRIN2A gene encodes the GluN2A subunit, which is predominantly expressed in the adult brain and is critical for the proper functioning of excitatory synapses.[1]
Mutations in the GRIN2A gene can lead to a spectrum of neurological and psychiatric disorders, including epilepsy, developmental delay, and schizophrenia, arising from either gain-of-function or loss-of-function of the receptor.[1][2][3] Consequently, the development of selective modulators for GluN2A-containing NMDARs presents a promising therapeutic avenue. Selective activators, or positive allosteric modulators (PAMs), are of particular interest for conditions associated with GRIN2A loss-of-function mutations.[4][5][6]
Mechanism of Selective GRIN2A Activation
Selective activation of GRIN2A-containing NMDARs can be achieved through positive allosteric modulation. PAMs bind to a site on the receptor distinct from the agonist binding site, inducing a conformational change that increases the receptor's response to glutamate and glycine. This can manifest as:
-
Increased agonist potency: Requiring a lower concentration of glutamate or glycine to elicit a response.
-
Increased channel open probability: A higher likelihood of the ion channel opening upon agonist binding.
-
Prolonged channel open time: The ion channel remains open for a longer duration.
The development of PAMs with high selectivity for the GluN2A subunit over other GluN2 subunits (GluN2B, GluN2C, GluN2D) is a key challenge and a critical requirement for therapeutic efficacy and safety.
Signaling Pathways in GRIN2A Activation
Activation of GluN2A-containing NMDARs triggers a cascade of intracellular signaling events, primarily initiated by the influx of Ca²⁺ ions. This influx leads to the activation of various downstream effectors, including kinases, phosphatases, and transcription factors, ultimately influencing synaptic strength and neuronal function.
References
- 1. mdpi.com [mdpi.com]
- 2. Modelling and treating GRIN2A developmental and epileptic encephalopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRIN2A-Related Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Positive allosteric modulators that target NMDA receptors rectify loss-of-function GRIN variants associated with neurological and neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators that target NMDA receptors rectify loss-of-function GRIN variants associated with neurological and neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of TP-050: A Compound with Divergent Roles and No Direct Link to Synaptic Plasticity
An in-depth review of scientific and clinical literature reveals that the designation "TP-050" is associated with several distinct investigational compounds, none of which have a documented role in the mechanisms of synaptic plasticity. Researchers, scientists, and drug development professionals should be aware of the varied applications of compounds with similar names to avoid confusion. The primary substances identified are TP-05 (Lotilaner) for Lyme disease prophylaxis, NS-050/NCNP-03 for Duchenne muscular dystrophy, and KER-050 for platelet production, each with a mechanism of action unrelated to the modulation of synaptic strength.
TP-05 (Lotilaner): An Ectoparasiticide for Lyme Disease Prevention
TP-05 is an oral capsule formulation of the drug lotilaner, an isoxazoline that functions as a selective inhibitor of GABA-mediated chloride channels in insects and acarines.[1] This mode of action leads to paralysis and death of ectoparasites such as ticks, thereby positioning TP-05 as a potential prophylactic therapy for Lyme disease.[1]
A Phase 1b clinical study evaluated the safety, tolerability, and pharmacokinetics of TP-05 in healthy adults. The study found that the drug was generally safe and well-tolerated. The most common treatment-emergent adverse event was headache, which was not dose-dependent. The pharmacokinetic profile of TP-05 showed a dose-proportional increase in exposure, with a long half-life of approximately 8 weeks. An ex vivo tick killing model demonstrated the efficacy of serum from dosed subjects in killing adult and nymph ticks.[1]
Experimental Protocol: Ex Vivo Tick Kill Model
To assess the efficacy of TP-05, whole blood samples were collected from subjects in the multiple-ascending dose cohorts. These samples were then used in an ex vivo feeding model to evaluate the concentration-dependent killing of ticks. The survival of adult and nymph ticks was monitored, showing a sustained killing effect as early as 2 hours post-dose and a decreased survival rate at Day 151.[1]
NS-050/NCNP-03: An Exon Skipping Therapy for Duchenne Muscular Dystrophy
NS-050/NCNP-03 is an antisense oligonucleotide currently under investigation as a treatment for Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 50 skipping.[2][3][4] DMD is an X-linked recessive disorder caused by mutations in the dystrophin gene, leading to a loss of functional dystrophin protein.[2][3] Exon skipping therapies aim to restore the reading frame of the dystrophin pre-mRNA, allowing for the production of a shortened but still functional dystrophin protein.[2]
The Meteor50 study is a Phase 1/2 clinical trial designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of NS-050/NCNP-03 in ambulant boys with DMD.[2][3][4][5] The trial consists of two parts: a multiple-ascending dose phase and an open-label treatment phase.[4][5]
KER-050 (RKER-050): A Modulator of Thrombopoiesis
KER-050 is an investigational modified activin receptor type IIA (ActRIIA) ligand trap designed to inhibit a subset of the transforming growth factor-beta (TGF-β) superfamily ligands, including activin A and GDF8/11.[6] It is being developed for its potential to increase red blood cell and platelet production.[6] Preclinical studies in mice using a research form, RKER-050, have shown that it can increase circulating platelet counts and the percentage of megakaryocytes (platelet progenitor cells) in the bone marrow.[6] The mechanism is thought to involve the promotion of megakaryocyte maturation and the terminal stages of platelet formation (thrombopoiesis).[6]
Experimental Protocol: In Vitro Proplatelet Formation Assay
To investigate the effect of RKER-050 on the final stages of platelet production, lineage-negative (lin-) cells were isolated from the bone marrow of untreated mice and cultured with thrombopoietin and hirudin for 3 days to enrich for megakaryocytes. These enriched megakaryocytes were then cultured with vehicle, RKER-050, activin A, or a combination of RKER-050 and activin A for 16-18 hours. The percentage of megakaryocytes producing proplatelets was then assessed to determine the impact of the compound on this terminal differentiation step.[6]
Other Compounds with Similar Designations
Other compounds with designations similar to "this compound" include:
-
LY3556050: A drug being studied for the treatment of diabetic peripheral neuropathic pain.[7]
-
TP508 (Rusalatide): A synthetic peptide that mimics a portion of human thrombin and is being investigated for its potential to improve healing in bone fractures and diabetic foot ulcers.[8]
Conclusion
While the field of neuroscience continues to explore various molecules for their potential to modulate synaptic plasticity, the current body of scientific literature does not support a role for any compound designated as "this compound" in this process. The existing research points to distinct therapeutic areas for compounds with this or similar nomenclature, ranging from infectious disease prevention to genetic disorders and hematology. Researchers interested in synaptic plasticity should focus on established and emerging targets within known signaling pathways that govern long-term potentiation and depression.
References
- 1. 2520. A Phase 1b Study of the Safety, Pharmacokinetics, and Ex Vivo Tick Killing of the Lyme Prophylaxis Candidate TP-05 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nspharma.com [nspharma.com]
- 3. mdaconference.org [mdaconference.org]
- 4. youtube.com [youtube.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. P1410: RKER-050, A NOVEL INHIBITOR OF TGF-Β SUPERFAMILY SIGNALING, INDUCED PLATELET PRODUCTION IN HEALTHY MOUSE MEGAKARYOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. go.drugbank.com [go.drugbank.com]
Investigating the Neuroprotective Effects of Novel Therapeutic Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Initial searches for a compound specifically designated "TP-050" did not yield relevant results. However, significant findings on similarly named compounds, including synthetic triterpenoids (e.g., TP-319, TP-500) and peptides (e.g., TFP5/TP5), suggest a possible user interest in these agents. This guide will focus on the neuroprotective properties of these documented compounds.
Executive Summary
Neurodegenerative diseases such as Parkinson's Disease are characterized by the progressive loss of neuronal structure and function. This guide explores the neuroprotective effects of novel synthetic triterpenoids and peptides that have demonstrated significant therapeutic potential in preclinical models. These compounds appear to exert their effects through distinct but complementary mechanisms, including the activation of the Nrf2 antioxidant response pathway and the inhibition of aberrant Cdk5 activity. This document provides a comprehensive overview of the key experimental data, detailed methodologies, and the underlying signaling pathways.
Synthetic Triterpenoids: Nrf2/ARE Pathway Activation
A series of potent synthetic triterpenoids have been investigated for their ability to protect dopaminergic neurons in a mouse model of Parkinson's Disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). These compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.
Quantitative Data Summary
The following tables summarize the key findings from studies involving synthetic triterpenoids in the MPTP mouse model of Parkinson's Disease.
Table 1: Effects of Synthetic Triterpenoids on Dopaminergic Neuron Survival and Dopamine Levels in the Acute MPTP Model
| Treatment Group | Total Neurons (Nissl-positive) in SNpc | TH-positive Neurons in SNpc | Striatal Dopamine (DA) Levels |
| Saline Control | Baseline | Baseline | Baseline |
| MPTP | Significant Loss vs. Control | Significant Loss vs. Control | Profound Reduction vs. Control |
| TP-319 + MPTP | Significantly Attenuated Loss vs. MPTP | Significantly Attenuated Loss vs. MPTP | Rescued Loss vs. MPTP |
| TP-500 + MPTP | Significantly Attenuated Loss vs. MPTP | Significantly Attenuated Loss vs. MPTP | Rescued Loss vs. MPTP |
SNpc: Substantia nigra pars compacta; TH: Tyrosine hydroxylase
Table 2: Effects of Synthetic Triterpenoids on Dopaminergic Neuron Survival and Dopamine Levels in the Subacute MPTP Model
| Treatment Group | TH-positive Neurons in SNpc | Striatal Dopamine (DA) Levels |
| Saline Control | Baseline | Baseline |
| MPTP | Significant Loss vs. Control | Profound Reduction vs. Control |
| TP-319 + MPTP | Significantly Attenuated Loss vs. MPTP | Rescued Loss vs. MPTP |
| TP-500 + MPTP | Significantly Attenuated Loss vs. MPTP | Rescued Loss vs. MPTP |
Experimental Protocols
2.2.1 MPTP Mouse Model of Parkinson's Disease
The neuroprotective effects of the synthetic triterpenoids were evaluated in a well-established MPTP-induced mouse model of Parkinson's Disease.
-
Animals: Male C57BL/6 mice are typically used.
-
MPTP Administration:
-
Acute Model: Mice receive four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.
-
Subacute Model: Mice receive daily i.p. injections of MPTP (e.g., 25 mg/kg) for five consecutive days.
-
-
Test Compound Administration: The synthetic triterpenoids (e.g., TP-319, TP-500) or vehicle are administered to the mice, often prior to and/or concurrently with the MPTP injections.
-
Tissue Collection and Analysis: Animals are sacrificed at specified time points after MPTP administration (e.g., 7 days for the acute model, 21 days for the subacute model). Brains are collected for immunohistochemical and neurochemical analyses.
2.2.2 Immunohistochemistry and Stereological Analysis
-
Objective: To quantify the number of dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
Procedure:
-
Brains are fixed, sectioned, and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, and Nissl substance for total neuron count.
-
Unbiased stereological counting methods are employed to estimate the total number of TH-positive and Nissl-positive neurons in the SNpc.
-
2.2.3 High-Performance Liquid Chromatography (HPLC) Analysis
-
Objective: To measure the levels of dopamine and its metabolites in the striatum.
-
Procedure:
-
Striatal tissue is dissected and homogenized.
-
The homogenate is analyzed by HPLC with electrochemical detection to quantify the concentrations of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).
-
Signaling Pathway Visualization
Caption: Nrf2/ARE Signaling Pathway Activation by Synthetic Triterpenoids.
TFP5/TP5 Peptide: Inhibition of Cdk5/p25 Hyperactivation
The peptide TFP5/TP5, derived from the Cdk5 activator p35, has been shown to offer neuroprotection by selectively inhibiting the hyperactivation of cyclin-dependent kinase 5 (Cdk5) by its p25 regulatory subunit.[1] This aberrant Cdk5/p25 activity is implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's Disease.[1]
Key Findings
-
Mechanism of Action: TFP5/TP5 selectively inhibits the hyperactivation of Cdk5 by p25, without affecting the normal physiological activity of Cdk5.[1]
-
Neuroprotective Effects: In the MPTP mouse model of Parkinson's disease, treatment with the TFP5/TP5 peptide:
Experimental Workflow
References
The Therapeutic Potential of TP-050 for Cognitive Impairment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive impairment, a hallmark of various neurological and psychiatric disorders, represents a significant unmet medical need. Recent pharmacological advancements have highlighted the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning, as a promising therapeutic target. This document provides a comprehensive technical overview of TP-050, a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the GluN2A subunit of the NMDA receptor. This compound has demonstrated significant potential for enhancing neuroplasticity and, consequently, ameliorating cognitive deficits. This guide details the mechanism of action of this compound, summarizes key preclinical data, outlines experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a chemical probe identified as a selective positive allosteric modulator of NMDA receptors containing the GluN2A subunit.[1] Unlike direct agonists, PAMs like this compound enhance the receptor's response to the endogenous agonist glutamate, offering a more nuanced and potentially safer pharmacological profile. This compound exhibits excellent potency, selectivity, and drug-like properties, including good oral bioavailability and blood-brain barrier permeability, making it a valuable tool for investigating the therapeutic potential of GluN2A modulation in cognitive disorders.[1]
Mechanism of Action
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, a fundamental process for learning and memory. These receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) dictates the receptor's physiological and pharmacological properties.
This compound selectively binds to an allosteric site on GluN2A-containing NMDA receptors. This binding potentiates the influx of calcium (Ca2+) in response to glutamate, a critical event for initiating downstream signaling cascades that lead to long-term potentiation (LTP), a cellular correlate of memory formation.[1]
Signaling Pathway of GluN2A-Mediated Synaptic Plasticity
The potentiation of Ca2+ influx by this compound through GluN2A-containing NMDA receptors is hypothesized to initiate a signaling cascade involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor cAMP-response element binding protein (CREB). This pathway ultimately leads to synaptic strengthening and enhanced cognitive function.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| GluN2A EC50 | 0.51 µM | Ca2+ Influx | CHO | [1] |
| GluN2D EC50 | 9.6 µM | Ca2+ Influx | CHO | [1] |
| GluN2B Selectivity | > 59-fold | Ca2+ Influx | CHO | [1] |
| GluN2C Selectivity | > 59-fold | Ca2+ Influx | CHO | [1] |
| Max. Potentiation (GluN2A) | 350% | Ca2+ Influx | CHO | [1] |
| AMPA Receptor Binding IC50 | > 30 µM | Scintillation Proximity Assay | - | [1] |
Table 2: In Vivo Properties and Efficacy of this compound
| Parameter | Value | Species | Administration | Notes | Reference |
| Oral Bioavailability | Good | Rat | p.o. | - | [1] |
| Blood-Brain Barrier Permeability | Permeable | Rat | p.o. / i.v. | - | [1] |
| Neuroplastic Enhancement | Significant | Rat | 10 mg/kg p.o. | Enhancement of hippocampal LTP 24h post-dose | [1] |
| Intravenous Dose Tested | 1 mg/kg | Rat | i.v. | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the characterization of this compound.
In Vitro Calcium Influx Assay
This assay is fundamental for determining the potency and selectivity of this compound on different NMDA receptor subtypes.
Objective: To measure the potentiation of glutamate-induced calcium influx by this compound in cells expressing specific NMDA receptor subunits.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human GluN1a and either GluN2A, GluN2B, GluN2C, or GluN2D subunits.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Glutamate solution (at EC30 concentration).
-
This compound and other test compounds.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling.
Protocol:
-
Cell Plating: Seed the CHO cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Dye Loading: Remove the culture medium and add 20 µL of Fluo-4 AM loading solution (in Assay Buffer) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
Assay Procedure:
-
Wash the cells twice with Assay Buffer.
-
Add 10 µL of the compound solution to the respective wells.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Add 10 µL of glutamate solution (at EC30) to all wells.
-
Immediately begin kinetic fluorescence readings (excitation ~485 nm, emission ~525 nm) for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Normalize the data to the response of glutamate alone.
-
Plot the concentration-response curves and calculate EC50 values using a non-linear regression model.
-
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
This protocol assesses the ability of this compound to enhance synaptic plasticity in the hippocampus of live animals.
Objective: To measure the effect of orally administered this compound on LTP at the Schaffer collateral-CA1 synapse in the rat hippocampus.
Materials:
-
Adult male Sprague-Dawley rats.
-
This compound formulated for oral gavage.
-
Anesthesia (e.g., urethane).
-
Stereotaxic frame.
-
Bipolar stimulating electrode.
-
Glass recording microelectrode filled with ACSF.
-
Amplifier and data acquisition system.
-
Artificial cerebrospinal fluid (ACSF).
Protocol:
-
Animal Dosing: Administer this compound (10 mg/kg) or vehicle via oral gavage 24 hours prior to the electrophysiological recording.
-
Surgical Preparation: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy over the hippocampus.
-
Electrode Placement:
-
Lower the stimulating electrode into the Schaffer collateral pathway.
-
Lower the recording electrode into the stratum radiatum of the CA1 region.
-
-
Baseline Recording:
-
Deliver single test pulses to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSP slope for at least 20 minutes.
-
-
LTP Induction:
-
Deliver a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).
-
-
Post-HFS Recording:
-
Continue recording fEPSPs with single test pulses for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Express the post-HFS fEPSP slopes as a percentage of the pre-HFS baseline.
-
Compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.
-
Visualizations
Experimental Workflow: In Vitro Calcium Influx Assay
Experimental Workflow: In Vivo LTP Measurement
Conclusion
This compound represents a significant advancement in the development of selective GluN2A modulators. Its potent positive allosteric modulation of GluN2A-containing NMDA receptors, coupled with its favorable pharmacokinetic profile, has been shown to translate into significant enhancement of synaptic plasticity in preclinical models. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for treating cognitive impairment in a range of CNS disorders. Further studies are warranted to explore its efficacy in various disease models and to elucidate the full spectrum of its neurophysiological effects.
References
TP-050 and its Impact on Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental mechanism underlying learning and memory. A key player in the induction of LTP is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel critical for synaptic plasticity. The diverse subunit composition of NMDA receptors allows for fine-tuning of synaptic function. TP-050, a potent and selective positive allosteric modulator (PAM) of the GluN2A subunit of the NMDA receptor, has emerged as a promising tool for investigating and potentially enhancing cognitive function. This technical guide provides an in-depth exploration of this compound's impact on LTP, detailing its mechanism of action, experimental protocols for its evaluation, and the signaling pathways it modulates.
This compound: A Selective GluN2A Modulator
This compound is an orally active and brain-penetrant compound that selectively enhances the function of NMDA receptors containing the GluN2A subunit.[1] Its selectivity for GluN2A over other NMDA receptor subunits, such as GluN2B, makes it a valuable tool for dissecting the specific roles of GluN2A in synaptic plasticity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
| Parameter | Value | Receptor Subunit | Assay |
| EC₅₀ | 0.51 µM | GluN2A | Ca²⁺ influx assay |
| EC₅₀ | 9.6 µM | GluN2D | Ca²⁺ influx assay |
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Effect |
| Oral Dose | 10 mg/kg | Sprague-Dawley Rat | Induces neuroplastic enhancement in the hippocampus 24 hours after administration.[1] |
Table 2: In Vivo Efficacy of this compound
Impact on Long-Term Potentiation
This compound has been demonstrated to induce the enhancement of hippocampal long-term potentiation.[1][2] By selectively potentiating GluN2A-containing NMDA receptors, this compound facilitates the calcium influx necessary to trigger the molecular cascade leading to a sustained increase in synaptic strength.
Experimental Protocols
While the precise experimental protocol used in the primary literature for this compound is not publicly available in full detail, a generalized in vivo electrophysiology protocol for assessing the impact of a GluN2A modulator on LTP in the rat hippocampus is outlined below. This protocol is based on established methodologies in the field.
1. Animal Model and Surgical Preparation:
-
Species: Adult male Sprague-Dawley rats.
-
Anesthesia: Urethane or other suitable anesthetic.
-
Stereotaxic Surgery: Implantation of a stimulating electrode in the Schaffer collateral pathway of the hippocampus and a recording electrode in the stratum radiatum of the CA1 region.
2. Electrophysiological Recording:
-
Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) for a stable period (e.g., 20-30 minutes) by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Drug Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg) or via another appropriate route.
-
Post-Drug Baseline: Continue recording baseline fEPSPs to observe any immediate effects of the compound on basal synaptic transmission.
3. LTP Induction:
-
High-Frequency Stimulation (HFS): Deliver a high-frequency tetanus to the stimulating electrode. A typical protocol consists of one or more trains of 100 pulses at 100 Hz.
-
Theta-Burst Stimulation (TBS): An alternative protocol that mimics endogenous hippocampal rhythms, consisting of bursts of high-frequency stimulation (e.g., 4 pulses at 100 Hz) delivered at a lower frequency (e.g., 5 Hz).
4. Post-Induction Recording:
-
Record fEPSPs for an extended period (e.g., 1-3 hours) following the induction protocol to measure the magnitude and stability of LTP. The slope of the fEPSP is typically measured and expressed as a percentage of the pre-induction baseline.
Experimental Workflow
Signaling Pathways Modulated by this compound
The enhancement of LTP by this compound is mediated through the canonical NMDA receptor-dependent signaling cascade. By acting as a positive allosteric modulator, this compound increases the probability of channel opening in the presence of glutamate, leading to a greater influx of calcium into the postsynaptic neuron. This calcium signal is the critical trigger for the downstream signaling events that culminate in the strengthening of the synapse.
1. NMDA Receptor Activation and Calcium Influx:
-
Glutamate release from the presynaptic terminal binds to the NMDA receptor.
-
Postsynaptic depolarization removes the magnesium block from the NMDA receptor channel.
-
This compound, bound to the GluN2A subunit, enhances the opening of the channel, leading to a significant influx of Ca²⁺.
2. Activation of CaMKII:
-
The influx of Ca²⁺ binds to calmodulin (CaM).
-
The Ca²⁺/CaM complex activates Calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in LTP induction.
-
Activated CaMKII autophosphorylates, leading to persistent activity even after Ca²⁺ levels have returned to baseline.
3. Downstream Signaling and Gene Expression:
-
Activated CaMKII phosphorylates various downstream targets, including AMPA receptors, leading to their insertion into the postsynaptic membrane and increasing their conductance. This is a primary mechanism for the expression of early-phase LTP (E-LTP).
-
The Ca²⁺ signal also activates other signaling pathways, including the Ras-ERK pathway.
-
These pathways converge on the nucleus to activate transcription factors such as the cAMP response element-binding protein (CREB).
-
Phosphorylated CREB (pCREB) initiates the transcription of genes that are crucial for the synthesis of new proteins required for the structural changes that underlie late-phase LTP (L-LTP) and the long-term stabilization of synaptic potentiation.
Signaling Pathway Diagram
References
TP-050: An In-Depth Analysis of its Interaction with NMDA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-050 has been identified as a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, demonstrating preferential activity at the GluN2A subunit. This technical guide provides a comprehensive overview of the available data on this compound's interaction with NMDA receptor subunits, including its pharmacological profile and effects on synaptic plasticity. Due to the limited availability of public, peer-reviewed data, this document primarily synthesizes information from commercial sources and highlights areas where further research is required to fully elucidate the compound's mechanism of action and therapeutic potential.
Introduction to this compound and the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, making subunit-selective compounds like this compound valuable tools for research and potential therapeutic development.
This compound is a chemical probe that acts as a selective agonist at NMDA receptors. Its oral activity and ability to cross the blood-brain barrier make it a compound of interest for investigating the roles of specific NMDA receptor subunits in both physiological and pathological processes.
Quantitative Pharmacological Data
The following table summarizes the known quantitative data for this compound's activity at different NMDA receptor subunits. This information is based on data from commercial suppliers and has not been independently verified through peer-reviewed studies.[1]
| Receptor Subunit | Parameter | Value (µM) |
| GluN2A | EC50 | 0.51 |
| GluN2D | EC50 | 9.6 |
Table 1: Potency of this compound at NMDA Receptor Subunits
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Detailed experimental protocols for the determination of this compound's pharmacological and physiological effects are not currently available in the public domain. The following are generalized methodologies commonly used in the field to assess NMDA receptor agonist activity and long-term potentiation, which are likely similar to the procedures used to characterize this compound.
NMDA Receptor Subunit-Specific Functional Assays (Hypothetical)
Objective: To determine the potency and efficacy of this compound at specific NMDA receptor subunit combinations.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the human GluN1 subunit and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2C, or GluN2D).
-
Electrophysiology (Whole-Cell Patch-Clamp):
-
Transfected cells are identified (e.g., via a co-transfected fluorescent marker).
-
Whole-cell voltage-clamp recordings are performed. The cell is held at a negative membrane potential (e.g., -60 mV) in a magnesium-free extracellular solution to prevent Mg2+ block of the NMDA receptor channel.
-
A baseline current is established in the presence of a saturating concentration of the co-agonist glycine (e.g., 100 µM).
-
Increasing concentrations of this compound are applied, and the resulting inward current is measured.
-
The peak current at each concentration is normalized to the maximum response to generate a concentration-response curve.
-
The EC50 and Hill slope are calculated from the curve using appropriate pharmacological software.
-
In Vivo Assessment of Long-Term Potentiation (LTP) (Hypothetical)
Objective: To evaluate the effect of orally administered this compound on synaptic plasticity in a living animal model.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Drug Administration: this compound is administered orally (p.o.) at a specified dose (e.g., 10 mg/kg).[1] A vehicle control group is also included.
-
In Vivo Electrophysiology:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A stimulating electrode is implanted in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.
-
Baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) are recorded by delivering single pulses to the perforant path.
-
To induce LTP, a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered.
-
Post-HFS fEPSPs are recorded for an extended period (e.g., 24 hours) to measure the potentiation of the synaptic response.
-
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. The magnitude and duration of LTP in the this compound-treated group are compared to the vehicle control group.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound at a Glutamatergic Synapse
Caption: Proposed agonist action of this compound at the NMDA receptor, leading to calcium influx and downstream signaling for LTP.
Experimental Workflow for In Vivo LTP Assessment
Caption: A generalized workflow for assessing the in vivo effects of this compound on hippocampal long-term potentiation.
Conclusion and Future Directions
This compound is a promising pharmacological tool for the study of NMDA receptor function, with reported selectivity for the GluN2A subunit. The available data, though limited, suggest its potential to modulate synaptic plasticity. However, a comprehensive understanding of its interaction with the full spectrum of NMDA receptor subunits, its detailed mechanism of action, and its therapeutic potential requires further investigation through peer-reviewed, publicly available research. Key areas for future research include:
-
Comprehensive Subunit Selectivity Profiling: Determining the EC50 and efficacy of this compound at all major GluN1/GluN2 subunit combinations.
-
Binding Studies: Characterizing the binding affinity (Ki) of this compound at different NMDA receptor subunit interfaces.
-
Elucidation of Signaling Pathways: Investigating the specific downstream signaling cascades activated by this compound-mediated NMDA receptor activation.
-
In Vivo Efficacy Studies: Exploring the effects of this compound in various animal models of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated.
The publication of detailed preclinical data for this compound is eagerly awaited by the scientific community to fully validate its utility as a selective NMDA receptor probe.
References
The Discovery and Development of TP-05 (Lotilaner): A Novel Acaricide for the Prevention of Lyme Disease
Disclaimer: The following technical guide is based on publicly available information for the compound TP-05 (lotilaner). Due to the limited availability of detailed, consolidated discovery and preclinical data in the public domain, some sections, particularly regarding initial discovery and specific experimental protocols, are representative examples based on standard pharmaceutical industry practices. All quantitative data from clinical trials is cited from available public sources.
Introduction
Lyme disease, a vector-borne illness caused by the bacterium Borrelia burgdorferi and transmitted by infected ticks, represents a significant and growing public health concern. The absence of a prophylactic solution for humans has driven the search for novel preventative therapies. TP-05, the oral formulation of the active ingredient lotilaner, has emerged as a promising candidate. This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of TP-05.
Discovery and Preclinical Development
The journey to identify TP-05 as a potential Lyme disease prophylactic began with a targeted screening campaign for potent acaricides with favorable safety profiles for human administration. Lotilaner, an isoxazoline parasiticide used in veterinary medicine, was identified as a lead compound due to its established efficacy against a broad spectrum of ectoparasites, including the Ixodes species of ticks responsible for transmitting Lyme disease.
Lead Optimization: The development program focused on creating an oral formulation of lotilaner (TP-05) suitable for human use. Preclinical studies in animal models were conducted to establish its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, demonstrating a long half-life and sustained tick-killing efficacy.
Mechanism of Action
TP-05 (lotilaner) is a selective inhibitor of insect and acarine gamma-aminobutyric acid (GABA)-gated chloride channels.[1] These channels are crucial for neurotransmission in invertebrates. By blocking these channels, TP-05 disrupts the normal functioning of the arthropod nervous system, leading to paralysis and eventual death of the tick.[1] The high selectivity of lotilaner for invertebrate versus mammalian GABA receptors is a key factor in its favorable safety profile in humans.
Clinical Development: Phase 1b Study
A Phase 1b clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and ex vivo tick-killing potential of TP-05 in healthy adult subjects.[1]
Study Design
The study consisted of single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.[1]
Quantitative Data Summary
The following tables summarize the key findings from the Phase 1b study.[1]
Table 1: Study Demographics and Disposition
| Parameter | Value |
|---|---|
| Total Randomized Subjects | 64 |
| Completed Study | 61 (95.3%) |
| Discontinued | 1 (COVID-19, unrelated) |
| Serious Adverse Events | 1 (Placebo, unrelated) |
Table 2: Pharmacokinetic Parameters of TP-05 (Fed Conditions)
| Parameter | Value |
|---|---|
| Tmax (Time to max concentration) | 5-8 hours |
| Half-life (t1/2) | ~8 weeks |
| AUC and Cmax Proportionality | Dose-proportional increase |
Table 3: Key Safety and Efficacy Findings
| Finding | Result |
|---|---|
| Most Common TEAE* | Headache (9.4% overall, not dose-dependent) |
| Ex Vivo Tick Killing | Observed as early as 2 hours post-dose |
| Sustained Effect | Decreased tick survival observed at Day 151 |
*Treatment-Emergent Adverse Event
Experimental Protocols
Protocol 1: Ex Vivo Tick Kill Assay
Objective: To determine the efficacy of serum from TP-05-dosed subjects in killing ticks.
Methodology:
-
Serum Collection: Whole blood samples were collected from subjects in the MAD cohorts at various time points post-dose. Serum was isolated via centrifugation.
-
Tick Exposure: Adult and nymph Ixodes scapularis ticks were placed in a feeding chamber.
-
Membrane Feeding: The chamber was sealed with a membrane, and the collected human serum was placed on the opposite side, warmed to body temperature to encourage feeding.
-
Efficacy Assessment: Tick mortality and morbidity were assessed at regular intervals (e.g., 2, 4, 8, 24 hours) after the initiation of feeding.
-
Sustained Effect Analysis: The protocol was repeated with serum collected at later time points, including Day 151, to evaluate the duration of the tick-killing effect.[1]
Protocol 2: Pharmacokinetic Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of TP-05 in humans.
Methodology:
-
Sample Collection: Blood samples were collected from subjects at pre-defined time points before and after dosing in both SAD and MAD cohorts.
-
Sample Processing: Plasma was separated from whole blood by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of lotilaner were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
PK Parameter Calculation: Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and half-life, using specialized software (e.g., Phoenix WinNonlin).
Conclusion and Future Directions
The Phase 1b study demonstrated that TP-05 was generally safe and well-tolerated in healthy adults.[1] The pharmacokinetic profile, characterized by a long half-life, supports the potential for infrequent dosing.[1] Furthermore, the ex vivo data provides direct evidence of TP-05's mechanism of action and its potential as a prophylactic therapy for Lyme disease.[1] These encouraging results support the continued clinical development of TP-05 in subsequent trial phases to establish its efficacy in preventing Lyme disease in at-risk populations.
References
In-Depth Technical Guide to TP-050: A Potent and Selective GluN2A NMDAR Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-050 is a novel, orally active small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), with a particular selectivity for the GluN2A subunit. Identified under the CAS Registry Number 3085030-47-0, this compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class of compounds. Its ability to enhance the function of GluN2A-containing NMDARs suggests significant therapeutic potential for neurological and psychiatric disorders characterized by NMDAR hypofunction. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a chiral molecule with the systematic name (R)-7-(4-chloro-3-fluorophenyl)-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. The chemical structure of this compound is presented below.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| CAS Number | 3085030-47-0 | [1] |
| Molecular Formula | C₁₆H₁₅ClF₂N₆O | [1] |
| Molecular Weight | 380.78 g/mol | [1] |
| Boiling Point (Predicted) | 512.6 ± 50.0 °C (at 760 Torr) | [1] |
| Density (Predicted) | 1.50 ± 0.14 g/cm³ | [1] |
| pKa (Predicted) | 1.23 ± 0.40 | [1] |
| GluN2A EC₅₀ | 0.51 µM | [2] |
| GluN2D EC₅₀ | 9.6 µM | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator of NMDARs, specifically targeting those containing the GluN2A subunit. NMDARs are ionotropic glutamate receptors crucial for synaptic plasticity, a cellular mechanism underlying learning and memory.
Upon binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine), the NMDAR channel opens, allowing the influx of Ca²⁺ into the postsynaptic neuron. This compound binds to a distinct allosteric site on the receptor, enhancing the channel's response to agonist binding. This leads to an increased influx of Ca²⁺, which in turn activates a cascade of downstream signaling pathways.
Key downstream effects of enhanced NMDAR activation include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression to promote long-term changes in synaptic strength, such as long-term potentiation (LTP).
Experimental Protocols
EC₅₀ Determination (In Vitro)
The half-maximal effective concentration (EC₅₀) of this compound on NMDAR subunits is determined using whole-cell patch-clamp electrophysiology on recombinant human NMDARs expressed in host cells (e.g., HEK293).
Workflow:
Detailed Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transfected with plasmids encoding the human GluN1 and either GluN2A or GluN2D subunits.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection. The external solution contains physiological concentrations of ions, and the internal pipette solution contains a Cs-based solution to block potassium channels.
-
Drug Application: A baseline NMDAR-mediated current is established by applying a sub-maximal concentration of glutamate and glycine. Subsequently, increasing concentrations of this compound are co-applied with the agonists.
-
Data Analysis: The potentiation of the current at each this compound concentration is normalized to the baseline response. The data are then fitted to a sigmoidal concentration-response curve to determine the EC₅₀ value.
In Vivo Long-Term Potentiation (LTP) Enhancement
The ability of this compound to enhance synaptic plasticity in a living organism is assessed by measuring LTP in the hippocampus of rats following oral administration.[2]
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Drug Administration: this compound is administered orally (p.o.) at a dose of 10 mg/kg.
-
Electrophysiology: 24 hours after drug administration, the rats are anesthetized, and electrodes are implanted in the hippocampus to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 stratum radiatum.
-
LTP Induction: After establishing a stable baseline of synaptic transmission, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
Data Analysis: The slope of the fEPSP is measured before and after HFS. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope from the baseline. The results from the this compound treated group are compared to a vehicle-treated control group.
Summary and Future Directions
This compound is a promising chemical probe and potential therapeutic lead that selectively enhances the function of GluN2A-containing NMDARs. Its ability to cross the blood-brain barrier and enhance LTP in vivo highlights its potential for treating cognitive deficits associated with neuropsychiatric disorders. Further research is warranted to explore its full therapeutic window, safety profile, and efficacy in various disease models. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological and physiological effects of this compound and similar compounds.
References
Methodological & Application
Application Notes and Protocols for TP-050 in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing TP-050, a research-grade modified activin receptor type IIA (ActRIIA) ligand trap, in various in-vitro assays. This compound is the research form of KER-050 and functions by inhibiting a specific subset of Transforming Growth Factor-β (TGF-β) superfamily ligands, including Activin A, Activin B, Growth Differentiation Factor 8 (GDF8), and GDF11. By sequestering these ligands, this compound effectively modulates downstream signaling pathways, leading to enhanced hematopoiesis, particularly thrombopoiesis.
The following protocols and data are intended to guide researchers in designing and executing experiments to evaluate the biological activity and mechanism of action of this compound in a laboratory setting.
Mechanism of Action: Inhibition of TGF-β Superfamily Signaling
This compound acts as a ligand trap, binding to and neutralizing specific members of the TGF-β superfamily. This prevents these ligands from interacting with their cognate receptors on the cell surface, thereby inhibiting the canonical SMAD signaling pathway. In the context of hematopoiesis, the inhibition of ligands such as Activin A by this compound removes a negative regulatory signal, leading to the enhanced differentiation and maturation of hematopoietic progenitors, including megakaryocytes, the precursors to platelets.
Caption: this compound sequesters TGF-β ligands, preventing receptor activation and downstream SMAD signaling.
Key In-Vitro Assays for this compound
Two primary in-vitro assays are crucial for characterizing the activity of this compound: the Proplatelet Formation Assay, which assesses its effect on megakaryocyte maturation, and the Activin A Inhibition Assay, which quantifies its direct inhibitory effect on a key target ligand.
Proplatelet Formation Assay
This assay evaluates the ability of this compound to promote the terminal differentiation of megakaryocytes into proplatelet-forming cells, a critical step in platelet production.
Experimental Protocol
a. Megakaryocyte Culture and Differentiation:
-
Isolate hematopoietic stem cells (e.g., from mouse bone marrow lin- cells or human CD34+ cells).
-
Culture the cells in a suitable medium (e.g., StemSpan™ SFEM) supplemented with thrombopoietin (TPO) and hirudin for 3 days to induce megakaryocyte differentiation.
-
Enrich the megakaryocyte population using a BSA gradient.
b. This compound Treatment and Proplatelet Formation:
-
Plate the enriched megakaryocytes in a 96-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL). Include a positive control (e.g., a known promoter of proplatelet formation) and a negative control (vehicle).
-
To demonstrate the mechanism of action, a set of wells can be co-treated with Activin A and this compound.
-
Incubate the plate for 16-18 hours at 37°C in a humidified incubator with 5% CO₂.
c. Quantification of Proplatelet Formation:
-
After incubation, visualize the cells using a phase-contrast microscope.
-
Count the number of megakaryocytes with and without proplatelets in at least five random fields of view per well.
-
Calculate the percentage of proplatelet-forming megakaryocytes for each treatment condition.
-
Data can be expressed as the mean percentage ± standard deviation.
Expected Results and Data Presentation
Treatment with this compound is expected to increase the percentage of megakaryocytes that form proplatelets in a dose-dependent manner. Furthermore, this compound should rescue the inhibitory effect of Activin A on proplatelet formation.
Table 1: Effect of this compound on Proplatelet Formation in Mouse Megakaryocytes
| Treatment Group | Concentration | Percentage of Proplatelet-Forming Megakaryocytes (%) |
| Vehicle Control | - | Data not available |
| This compound | 10 ng/mL | Data not available |
| This compound | 50 ng/mL | Data not available |
| This compound | 100 ng/mL | Data not available |
| Activin A | Specify Conc. | Data not available |
| Activin A + this compound | Specify Conc. | Data not available |
Note: Specific quantitative data from publicly available sources for a full dose-response of this compound in this assay is limited. Researchers should generate this data empirically. A preclinical study using RKER-050 (the research form of KER-050) showed an increase in the percentage of megakaryocytes producing proplatelets and a rescue of the inhibitory effects of Activin A on proplatelet formation[1].
Experimental Workflow
Caption: Workflow for the in-vitro proplatelet formation assay with this compound.
Activin A Inhibition Assay (Luciferase Reporter Assay)
This assay is designed to quantify the inhibitory activity of this compound on Activin A-mediated signaling in a cell-based system.
Experimental Protocol
a. Cell Culture and Transfection:
-
Use a cell line responsive to TGF-β/Activin A signaling, such as HEK293 cells, stably transfected with a SMAD-responsive luciferase reporter construct (e.g., SBE-luciferase).
-
Culture the cells in a suitable medium (e.g., DMEM with 10% FBS).
b. This compound and Activin A Treatment:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a constant, sub-maximal concentration of Activin A (the EC50 or EC80 concentration should be determined empirically beforehand).
-
Include appropriate controls: unstimulated cells (basal), cells stimulated with Activin A only (positive control), and a vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
c. Luciferase Assay:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
d. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of Activin A-induced luciferase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Expected Results and Data Presentation
This compound is expected to inhibit Activin A-induced luciferase activity in a dose-dependent manner.
Table 2: Inhibition of Activin A-Induced Luciferase Activity by this compound
| This compound Concentration | Mean Luciferase Activity (RLU) | Percentage Inhibition (%) |
| 0 (Activin A only) | Data not available | 0 |
| Concentration 1 | Data not available | Data not available |
| Concentration 2 | Data not available | Data not available |
| Concentration 3 | Data not available | Data not available |
| Concentration 4 | Data not available | Data not available |
| IC50 | Data not available |
Note: Specific quantitative IC50 data for this compound is not publicly available and needs to be determined experimentally.
Experimental Workflow
Caption: Workflow for the Activin A inhibition luciferase reporter assay.
Summary of Preclinical In-Vitro Data
Preclinical studies with RKER-050, the research form of KER-050, have provided foundational data on its biological activity.
Table 3: Summary of In-Vitro Effects of RKER-050
| Assay | Cell Type | Key Finding | Reference |
| Proplatelet Formation | Mouse Bone Marrow-derived Megakaryocytes | Increased the percentage of megakaryocytes producing proplatelets. | [1] |
| Activin A Inhibition | Mouse Bone Marrow-derived Megakaryocytes | Partially rescued the inhibitory effects of Activin A on proplatelet formation. | [1] |
| Megakaryocyte Ploidy | Mouse Bone Marrow Cells | Reversed Activin A-mediated changes in megakaryocyte precursor ploidy. | Keros Therapeutics, Inc. (Data on file) |
| Platelet and CD41+ Cell Counts | Healthy Mice (In vivo data with in-vitro implications) | A single dose led to a >2-fold increase in circulating platelet counts and percent CD41+ bone marrow cells. | Keros Therapeutics, Inc. (Data on file) |
These application notes and protocols provide a framework for the in-vitro evaluation of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems and to generate comprehensive dose-response data to fully characterize the activity of this compound.
References
Determining the Optimal Concentration of TP-050 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
"TP-050" is a designation that may refer to several different research compounds. For instance, scientific literature describes KER-050 (also known as RKER-050), an investigational modified ActRIIA ligand trap designed to inhibit a subset of the TGF-β superfamily ligands. It has been shown to increase red blood cell and platelet levels in preclinical and clinical studies.[1][2] Another compound, TP-PSMA, is a radiotheranostic agent developed for prostate cancer imaging and therapy. Additionally, "TP" can be an abbreviation for triptolide, a diterpenoid epoxide with anti-inflammatory and immunosuppressive properties. Given the potential ambiguity, it is crucial to identify the specific molecule of interest to obtain precise concentration recommendations.
This document provides a comprehensive guide and detailed protocols for determining the optimal concentration of a research compound, referred to generally as the "test compound," for in vitro cell culture experiments. The methodologies outlined here are broadly applicable for establishing key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
Data Presentation: Establishing a Working Concentration Range
The first step in any in vitro assay is to determine an appropriate concentration range for the test compound.[3] This is typically achieved by performing a dose-response experiment. A literature search for the specific compound and cell type is a recommended starting point.[4] If data is unavailable, a broad concentration range, often from 1 nM to 100 µM, is screened to identify the active range.[3] The following table provides examples of typical quantitative data for different classes of compounds to illustrate the range of effective concentrations that can be expected.
| Parameter | Compound Class | Typical Concentration Range | Cell Line Example | Reference Assay |
| IC50 | Kinase Inhibitors | 1 nM - 10 µM | A549, NCI-H1975, K562 | Cell Viability (MTT, etc.) |
| EC50 | GPCR Agonists | 1 nM - 1 µM | HEK293, CHO, PC12 | cAMP Accumulation, Calcium Mobilization |
| IC50 | Anticancer Agents | 10 nM - 100 µM | Various Cancer Cell Lines | Cytotoxicity Assays |
Experimental Protocols
Protocol 1: Determination of IC50 in Adherent Cell Lines
This protocol outlines the steps to determine the concentration of a test compound that inhibits 50% of a biological function, such as cell proliferation.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Test compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.[5]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the test compound in complete medium. A common approach is to start with a high concentration (e.g., 100 µM) and perform 3-fold or 10-fold serial dilutions.[3][6]
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest compound concentration) and an untreated control.[3]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
Cell Viability Assessment (MTT Assay Example):
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis (e.g., sigmoidal dose-response).[3]
-
Protocol 2: Determination of EC50 for a Signaling Pathway Agonist
This protocol describes how to determine the concentration of a test compound that induces 50% of the maximal response in a specific signaling pathway.
Materials:
-
Cell line expressing the target receptor
-
Appropriate assay buffer
-
Test compound (agonist) and a known positive control agonist
-
Assay-specific detection reagents (e.g., cAMP assay kit, calcium flux dye)
-
96-well or 384-well assay plates
-
Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Cell Preparation:
-
Culture and prepare the cells according to the specific assay requirements. This may involve seeding into plates and incubating overnight or preparing a cell suspension.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test agonist and a known positive control agonist in the appropriate assay buffer.
-
Add the diluted compounds to the wells containing the cells.
-
-
Assay Performance:
-
Incubate for a time sufficient to allow for a measurable response.
-
Add the detection reagents according to the assay kit instructions.
-
Incubate as required for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.[3]
-
Normalize the data to the response of the positive control (100%) and the vehicle control (0%).
-
Plot the percentage of maximal response against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting sigmoidal dose-response curve using non-linear regression.[3]
-
Visualizations
Experimental Workflow for IC50/EC50 Determination
Caption: General experimental workflow for determining IC50 or EC50 values.
TGF-β Superfamily Signaling Pathway (Relevant to KER-050)
Caption: Simplified TGF-β superfamily signaling pathway inhibited by KER-050.
References
- 1. P1410: RKER-050, A NOVEL INHIBITOR OF TGF-Β SUPERFAMILY SIGNALING, INDUCED PLATELET PRODUCTION IN HEALTHY MOUSE MEGAKARYOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.kerostx.com [ir.kerostx.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
Application Notes and Protocols for Calcium Influx Assay Using TP-050
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis. The concentration of cytosolic free Ca²⁺ is tightly regulated, and transient increases in its concentration, often referred to as calcium signals, are decoded by the cell to initiate specific downstream responses. A common mechanism for generating these signals is through the influx of extracellular Ca²⁺ or the release from intracellular stores like the endoplasmic reticulum (ER).
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are frequently involved in initiating calcium signals. Upon agonist binding, certain GPCRs activate phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptor on the ER membrane, leading to the release of stored Ca²⁺ into the cytosol. This depletion of ER Ca²⁺ stores triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, resulting in a sustained influx of extracellular Ca²⁺, a process known as store-operated calcium entry (SOCE).
This document provides a detailed protocol for utilizing a hypothetical compound, TP-050, in a Ca²⁺ influx assay. This compound is presumed to be an agonist for a Gq-coupled GPCR, initiating a calcium signaling cascade. The assay described herein employs the fluorescent Ca²⁺ indicator Fluo-4 AM to monitor changes in intracellular Ca²⁺ concentration in a cell-based, high-throughput format.
Signaling Pathway of this compound Induced Calcium Influx
The proposed mechanism of action for this compound involves its binding to a Gq-coupled GPCR, initiating a well-characterized signaling pathway that culminates in an increase in intracellular calcium. This pathway is a common target for drug discovery and is central to understanding the cellular response to a variety of stimuli.
In-vivo Administration of Triptolide (TP) in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide (TP), a diterpenoid epoxide extracted from the traditional Chinese medicine Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory and immunosuppressive activities. However, its clinical application has been hampered by poor water solubility and systemic toxicity. These application notes provide a detailed overview of protocols for the in-vivo administration of TP in rat models, focusing on a nanomatrix delivery system designed to enhance bioavailability and mitigate toxicity. The information presented is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in-vivo experiments.
Data Presentation
Table 1: Pharmacokinetic Parameters of Triptolide (TP) Suspension vs. TP Nanomatrix in Sprague-Dawley Rats
| Parameter | TP Suspension | TP Nanomatrix Suspension |
| Dose | 1 mg/kg (oral gavage) | 1 mg/kg (oral gavage) |
| Animal Model | 7-week-old male Sprague-Dawley rats | 7-week-old male Sprague-Dawley rats |
| Tmax (min) | Not specified | Not specified |
| Cmax | Lower | Higher |
| Bioavailability | Lower | Higher |
Note: Specific quantitative values for Tmax and Cmax were not available in the provided search results, but the relative differences were indicated.
Table 2: Efficacy Study of Triptolide (TP) in a Collagen-Induced Arthritis (CIA) Rat Model
| Treatment Group | Dosage | Administration Route | Animal Model | Key Findings |
| Control | 0.5% CMC-Na | Oral | CIA-induced rats | No therapeutic effect |
| Model | 0.5% CMC-Na | Oral | CIA-induced rats | Severe arthritis development |
| TP-suspension | 500 µg/kg | Oral | CIA-induced rats | Anti-inflammatory effect |
| TP Nanomatrix | 500 µg/kg (TP-equivalent) | Oral | CIA-induced rats | Enhanced anti-inflammatory efficacy compared to TP-suspension, with no observed toxicity |
Experimental Protocols
In-Vivo Pharmacokinetics Study
This protocol outlines the procedure for evaluating the pharmacokinetic profile of a Triptolide formulation in Sprague-Dawley rats.[1]
1.1. Animal Model:
-
Species: Sprague-Dawley (SD) rats
-
Sex: Male
-
Age: 7 weeks old
1.2. Materials:
-
TP suspension
-
TP nanomatrix suspension
-
Vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
Analytical equipment: LC-MS/MS
1.3. Procedure:
-
Fast the rats overnight prior to administration.
-
Randomly divide the rats into two groups: TP suspension and TP nanomatrix suspension.
-
Administer the respective formulations via oral gavage at a dose of 1 mg/kg (based on TP content).
-
Collect blood samples at the following time points post-administration: 3, 6, 10, 15, 30, 45, 60, 120, and 240 minutes.
-
Process the blood samples by centrifuging at 5000 rpm for 10 minutes to separate the plasma.
-
Analyze the plasma samples for TP concentration using a validated LC-MS/MS method.
Efficacy Study in a Collagen-Induced Arthritis (CIA) Rat Model
This protocol describes the methodology for assessing the anti-arthritic efficacy of Triptolide formulations.[1]
2.1. Animal Model:
-
Model: Collagen-Induced Arthritis (CIA) in rats.
2.2. Materials:
-
TP suspension
-
TP nanomatrix
-
Vehicle (0.5% w/v sodium carboxymethyl cellulose - CMC-Na)
-
Collagen for arthritis induction
2.3. Procedure:
-
Induce arthritis in the rats using a standard collagen-induction protocol.
-
On day 0, randomly assign the CIA-induced rats into the following groups (n=9):
-
Control group (vehicle only)
-
Model group (vehicle only)
-
TP-suspension group (500 µg/kg)
-
Nanomatrix group (500 µg/kg TP-equivalent)
-
-
From day 6 to day 42, administer the respective treatments daily via oral gavage.
-
Monitor the rats for signs of arthritis (e.g., paw swelling, clinical scores).
-
On day 42, euthanize the rats and collect relevant tissues for further analysis (e.g., histological examination of joints).
Visualizations
References
Application Notes and Protocols for TP-050: Oral Bioavailability and Blood-Brain Barrier Permeability
Note to the Reader: The compound "TP-050" as specified in the query does not correspond to a readily identifiable therapeutic agent in the scientific literature. It is possible this is a typographical error for either TP-05 (Lotilaner) , an ectoparasiticide, or KER-050 (Elritercept) , a clinical-stage protein therapeutic. Given the request for information on signaling pathways, this document will focus on KER-050, a modified activin receptor type IIA (ActRIIA) ligand trap that modulates the Transforming Growth Factor-beta (TGF-β) superfamily signaling pathway. For completeness, relevant pharmacokinetic data for TP-05 (Lotilaner) is also provided.
These application notes provide a summary of the available pharmacokinetic data for both compounds and detailed, representative protocols for assessing oral bioavailability and blood-brain barrier permeability for research and drug development professionals.
Quantitative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for TP-05 (Lotilaner) and KER-050 (Elritercept).
Table 1: Pharmacokinetic Parameters of TP-05 (Lotilaner) in Humans
| Parameter | Value | Conditions |
| Tmax (Time to Maximum Concentration) | 5-8 hours | Single and multiple ascending doses under fed conditions[1] |
| Half-life (t½) | Approximately 8 weeks | Single and multiple ascending doses[1] |
| AUC and Cmax | Dose-proportional increase | Under fed conditions[1] |
| Oral Bioavailability | Data not available in searched documents. | - |
Table 2: Pharmacokinetic Parameters of KER-050 (Elritercept) in Healthy Postmenopausal Women
| Parameter | Value | Conditions |
| Administration Route | Subcutaneous (SC) injection | Phase 1 clinical trial[2] |
| Tmax (Time to Maximum Concentration) | 4.5 - 6 days | Single SC doses[2] |
| Elimination Half-life (t½) | Approximately 12 days | Single SC doses[2] |
| Serum Concentrations | Increased in a dose-proportional manner | Single SC doses[2] |
| Oral Bioavailability | Not applicable (protein therapeutic) | - |
| Blood-Brain Barrier Permeability | Data not available in searched documents. | - |
Signaling Pathway of KER-050 (Elritercept)
KER-050 is a recombinant fusion protein that acts as a ligand trap for specific members of the TGF-β superfamily, including Activin A, Activin B, Growth Differentiation Factor 8 (GDF-8), and GDF-11.[2][3] By binding to these ligands, KER-050 prevents them from activating their cell surface receptors, primarily the Activin Receptor Type IIA (ActRIIA).[4][5] This inhibition of signaling through the SMAD2/3 pathway promotes the differentiation and maturation of erythroid and megakaryocytic precursors, leading to an increase in red blood cells and platelets.[6] This mechanism of action is being investigated for the treatment of cytopenias in hematological disorders such as myelodysplastic syndromes (MDS) and myelofibrosis.[6][7]
Experimental Protocols
The following are representative protocols for assessing oral bioavailability and blood-brain barrier permeability. These are generalized methods and would require optimization for a specific test compound.
Protocol for In Vivo Oral Bioavailability Assessment in a Rodent Model
Objective: To determine the oral bioavailability of a test compound by comparing the plasma concentration-time profiles following oral (PO) and intravenous (IV) administration.
Materials:
-
Test compound
-
Vehicle suitable for both oral and intravenous administration
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing gavage needles
-
Syringes and needles for IV injection and blood collection
-
Heparinized tubes for blood collection
-
Centrifuge
-
Analytical equipment for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 3 days prior to the study with free access to food and water.
-
Dose Preparation: Prepare a solution or suspension of the test compound in the vehicle at the desired concentrations for both PO and IV administration.
-
Animal Groups: Divide the animals into two groups (n=3-5 per group):
-
Group 1: Intravenous (IV) administration
-
Group 2: Oral (PO) administration
-
-
Dosing:
-
IV Group: Administer the test compound intravenously via the tail vein at a specified dose (e.g., 1-2 mg/kg).
-
PO Group: Administer the test compound orally via gavage at a specified dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately place blood samples into heparinized tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the pharmacokinetic parameters for both IV and PO routes, including the Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Calculate the oral bioavailability (F%) using the following formula: F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
-
Protocol for In Vivo Blood-Brain Barrier Permeability Assessment in a Rodent Model
Objective: To determine the extent to which a test compound crosses the blood-brain barrier by measuring its concentration in the brain and plasma over time.
Materials:
-
Test compound
-
Vehicle for administration
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing and blood collection equipment
-
Anesthesia (e.g., isoflurane)
-
Perfusion solution (e.g., ice-cold saline with heparin)
-
Surgical instruments for brain extraction
-
Homogenizer
-
Analytical equipment for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Dosing: Acclimatize mice and administer the test compound via a relevant route (e.g., intravenous or intraperitoneal injection).
-
Time Points: Euthanize cohorts of mice (n=3 per time point) at various times post-dose (e.g., 5, 15, 30, 60, and 120 minutes).
-
Blood Collection: Immediately prior to euthanasia, collect a terminal blood sample via cardiac puncture into a heparinized tube.
-
Transcardial Perfusion: Anesthetize the mouse and perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Brain Extraction: Carefully dissect and extract the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to obtain plasma.
-
Brain: Weigh the brain and homogenize it in a suitable buffer.
-
-
Sample Analysis: Determine the concentration of the test compound in the plasma and brain homogenate samples using a validated analytical method.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma
-
The unbound brain-to-plasma ratio (Kp,uu) can also be calculated if the unbound fractions in brain and plasma are determined. This provides a more accurate measure of BBB penetration.
-
References
- 1. Keros Therapeutics Announces Preliminary Results from its Phase 2 Clinical Trial Evaluating KER-050 in Patients with Myelodysplastic Syndromes | KROS Stock News [stocktitan.net]
- 2. Elritercept, a modified activin receptor IIA ligand trap, increased erythropoiesis and thrombopoiesis in a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elritercept, a modified activin receptor IIA ligand trap, increased erythropoiesis and thrombopoiesis in a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols for TP-050 in Hippocampal Neuroplastic Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-050 is a novel small molecule compound under investigation for its potential to enhance neuroplasticity, particularly within the hippocampus, a brain region critical for learning and memory.[1] This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound on hippocampal function. The methodologies outlined below are designed to assess the compound's efficacy in promoting synaptic plasticity and to elucidate its underlying molecular mechanisms.
It is hypothesized that this compound exerts its effects by modulating key signaling pathways involved in memory formation, such as the cAMP response element-binding protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF) cascade.[2][3] The protocols provided herein will guide researchers in testing this hypothesis through electrophysiological, biochemical, and molecular biology techniques.
Data Presentation
Table 1: Electrophysiological Effects of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| Treatment Group | Concentration | Baseline fEPSP Slope (mV/ms) | Post-Tetanus fEPSP Slope (mV/ms) | % Potentiation (Mean ± SEM) |
| Vehicle Control | 0.1% DMSO | 0.52 ± 0.04 | 0.78 ± 0.06 | 150 ± 11.5 |
| This compound | 1 µM | 0.55 ± 0.05 | 1.10 ± 0.08 | 200 ± 14.5 |
| This compound | 10 µM | 0.53 ± 0.04 | 1.38 ± 0.10 | 260 ± 18.9 |
| This compound | 50 µM | 0.56 ± 0.06 | 1.45 ± 0.12 | 258 ± 21.4 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative of potential findings.
Table 2: Western Blot Analysis of Key Neuroplasticity-Related Proteins in Hippocampal Lysates Following this compound Treatment
| Treatment Group | Concentration | pCREB/CREB Ratio (Fold Change) | BDNF/GAPDH Ratio (Fold Change) | TrkB/GAPDH Ratio (Fold Change) |
| Vehicle Control | 0.1% DMSO | 1.0 ± 0.12 | 1.0 ± 0.15 | 1.0 ± 0.11 |
| This compound | 1 µM | 1.8 ± 0.21 | 1.5 ± 0.18 | 1.2 ± 0.14 |
| This compound | 10 µM | 2.5 ± 0.30 | 2.2 ± 0.25 | 1.9 ± 0.22 |
| This compound | 50 µM | 2.6 ± 0.28 | 2.4 ± 0.29 | 2.0 ± 0.24 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative of potential findings.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in hippocampal neurons.
Caption: Experimental workflow for Long-Term Potentiation (LTP) studies.
Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from mice for electrophysiological recordings.[4][5]
Materials:
-
Adult C57BL/6 mice (8-12 weeks old)
-
Artificial cerebrospinal fluid (aCSF), slicing solution (ice-cold and oxygenated), and recovery aCSF.
-
Vibratome
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the mouse deeply with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut 350-400 µm thick transverse slices in ice-cold, oxygenated slicing solution.[6]
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for 30 minutes.
-
Maintain slices at room temperature in oxygenated aCSF for at least 1 hour before starting experiments.
Protocol 2: Long-Term Potentiation (LTP) Recording
This protocol details the induction and recording of LTP in the CA1 region of the hippocampus.[7][8]
Materials:
-
Prepared hippocampal slices
-
Recording chamber with continuous aCSF perfusion (2-3 ml/min) at 30-32°C
-
Bipolar stimulating electrode
-
Glass recording microelectrode filled with aCSF
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Place a hippocampal slice in the recording chamber.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Stimulate at 0.05 Hz and record the field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes to ensure a stable baseline. Adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-40% of the maximum.
-
This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound or vehicle for 20 minutes prior to LTP induction.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Post-HFS Recording: Continue recording fEPSPs at 0.05 Hz for at least 60 minutes to measure the potentiation.
-
Data Analysis: Measure the initial slope of the fEPSP. Express the post-HFS fEPSP slopes as a percentage of the average baseline slope.
Protocol 3: Western Blotting for pCREB, CREB, BDNF, and TrkB
This protocol is for quantifying the protein expression levels in hippocampal tissue treated with this compound.[9][10]
Materials:
-
Hippocampal slices treated with this compound or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-pCREB, anti-CREB, anti-BDNF, anti-TrkB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Tissue Lysis: Homogenize hippocampal slices in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH). Calculate the pCREB/CREB ratio.
Safety and Handling
The toxicological profile of this compound has not been fully established.[11] Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.[12]
Disclaimer
These application notes and protocols are intended as a guide for research purposes only. The experimental conditions, particularly drug concentrations and incubation times, may need to be optimized for specific experimental setups. The data presented are hypothetical and for illustrative purposes.
References
- 1. Plasticity in the Hippocampus, Neurogenesis and Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippocampal slice preparation for electrophysiology [protocols.io]
- 6. Slice Patch Clamp Technique for Analyzing Learning-Induced Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long Term Potentiation in Mouse Hippocampal Slices in an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Potentiation and Excitability in the Hippocampus Are Modulated Differently by θ Rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. smalink.com [smalink.com]
Application of Novel Triple Reuptake Inhibitors in Depression Research: A Profile of TP1
Introduction:
While information regarding a specific compound designated "TP-050" in the context of depression research is not available in the public domain, preclinical data has been published for a novel triple reuptake inhibitor, TP1 . Given the similarity in nomenclature, this document provides detailed application notes and protocols based on the available data for TP1, a compound with demonstrated antidepressant-like properties. TP1 is identified as 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl] phenyl 4-methoxybenzoate hydrochloride and is a prodrug of desvenlafaxine.[1] Its mechanism of action involves the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1]
These notes are intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for major depressive disorder.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for TP1.
Table 1: In Vitro Receptor Binding Affinity and Neurotransmitter Uptake Inhibition of TP1 [1]
| Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| Human Dopamine Transporter (hDAT) | 190 | 712 |
| Human Serotonin Transporter (hSERT) | 2076 | 521 |
| Human Norepinephrine Transporter (hNET) | 1023 | 628 |
Table 2: In Vivo Behavioral Effects of TP1 in Rodent Models of Depression [1]
| Experimental Model | Species | Administration | Dose | Outcome |
| Tail Suspension Test | Rat | Oral | Dose-dependent | Reduced immobility time |
| Forced Swim Test | Rat | Oral | Dose-dependent | Reduced immobility time |
| Motor Activity | Rat | Oral | Up to 32 mg/kg | No significant increase |
Experimental Protocols
Detailed methodologies for key experiments performed with TP1 are outlined below.
Competitive Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of TP1 for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
Methodology:
-
Cell Culture: Use cell lines stably expressing hDAT, hSERT, or hNET.
-
Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to isolate the cell membranes containing the transporters.
-
Binding Reaction: Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET) in the presence of varying concentrations of TP1.
-
Incubation: Allow the binding reaction to reach equilibrium at a specific temperature and time.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of TP1 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
Objective: To measure the functional inhibition (IC50) of dopamine, serotonin, and norepinephrine uptake by TP1 in vitro.
Methodology:
-
Cell Culture: Utilize cell lines expressing the respective human transporters (hDAT, hSERT, hNET).
-
Assay Initiation: Pre-incubate the cells with various concentrations of TP1.
-
Neurotransmitter Addition: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate the uptake.
-
Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 values by plotting the percent inhibition of uptake against the concentration of TP1.
In Vivo Microdialysis
Objective: To assess the effect of TP1 on extracellular levels of dopamine, norepinephrine, and serotonin in the rat brain.
Methodology:
-
Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the hypothalamus.
-
Recovery: Allow the animals to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples at regular intervals.
-
Drug Administration: Administer TP1 orally at a dose of 0.06 mmol/kg.
-
Post-Dosing Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
Forced Swim Test (FST) and Tail Suspension Test (TST)
Objective: To evaluate the antidepressant-like effects of TP1 in rats.
Methodology for FST:
-
Apparatus: Use a transparent cylinder filled with water (25°C) to a depth that prevents the rat from touching the bottom or escaping.
-
Pre-swim Session: On the first day, place the rat in the cylinder for a 15-minute habituation session.
-
Drug Administration: On the test day, administer TP1 orally at various doses.
-
Test Session: After a specified pre-treatment time (e.g., 60 minutes), place the rat in the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility (the time the rat spends floating without struggling).
-
Data Analysis: Compare the immobility time between the TP1-treated groups and a vehicle-treated control group.
Methodology for TST:
-
Apparatus: Use a device from which the rat can be suspended by its tail.
-
Suspension: Secure the rat's tail to a suspension bar with adhesive tape, ensuring the body is hanging freely.
-
Drug Administration: Administer TP1 orally at various doses prior to the test.
-
Test Session: Suspend the rat for a 6-minute test period.
-
Behavioral Scoring: Measure the total duration of immobility during the test session.
-
Data Analysis: Compare the immobility duration between the TP1-treated and vehicle-treated groups.
Visualizations
Mechanism of Action of TP1
Caption: Mechanism of action of TP1 as a triple reuptake inhibitor.
Experimental Workflow for Preclinical Evaluation of TP1
Caption: Preclinical experimental workflow for the evaluation of TP1.
References
Application Notes and Protocols: Topiramate as a Tool for Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topiramate (TPM), a sulfamate-substituted monosaccharide, is a broad-spectrum antiepileptic drug (AED) utilized in the management of various seizure types, including partial-onset and primary generalized seizures.[1][2] Its multifaceted mechanism of action makes it a valuable tool for investigating the pathophysiology of epilepsy and for the preclinical evaluation of novel anticonvulsant therapies.[1][3] These application notes provide an overview of Topiramate's utility in epilepsy research, detailing its mechanisms of action, summarizing its effects in key preclinical models, and providing standardized protocols for its experimental use.
Mechanism of Action
Topiramate's anticonvulsant activity is attributed to a combination of effects on neuronal excitability.[1][3] Unlike many AEDs that have a single primary target, Topiramate modulates multiple signaling pathways, contributing to its broad efficacy.[1] The primary mechanisms include:
-
Modulation of Voltage-Gated Sodium Channels: Topiramate blocks voltage-dependent sodium channels in a state-dependent manner, leading to a reduction in sustained repetitive neuronal firing.[3][4]
-
Enhancement of GABAergic Neurotransmission: It potentiates the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors, thereby increasing the flow of chloride ions into neurons and causing hyperpolarization.[3][5]
-
Antagonism of Glutamatergic Receptors: Topiramate negatively modulates AMPA and kainate subtypes of glutamate receptors, reducing excitatory neurotransmission.[3][5]
-
Inhibition of L-type Calcium Channels: The drug has been shown to inhibit high-voltage-activated L-type calcium channels, which can further decrease neuronal excitability.[3]
-
Inhibition of Carbonic Anhydrase: Topiramate is a weak inhibitor of carbonic anhydrase isoenzymes II and IV, although the direct contribution of this action to its anticonvulsant effects is not fully established.[1][3]
These distinct but complementary actions result in an overall dampening of neuronal hyperexcitability, which is a hallmark of epileptic seizures.
Signaling Pathway Diagram
Caption: Multifaceted mechanism of action of Topiramate.
Neuroprotective Effects of Topiramate
Beyond its direct anticonvulsant properties, studies suggest that Topiramate exerts neuroprotective effects, potentially by mitigating the neuronal damage associated with excitotoxicity. Research has indicated that Topiramate can protect hippocampal neurons from glutamate-induced toxicity.[6] This neuroprotective action may be mediated through the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)-dependent Extracellular signal-regulated kinase (ERK) signaling pathway.[6] Furthermore, Topiramate has been shown to inhibit the mitochondrial permeability transition pore, which can protect against calcium-induced mitochondrial damage.[7]
Neuroprotective Signaling Pathway
Caption: Neuroprotective signaling pathway of Topiramate.
Preclinical Efficacy of Topiramate
Topiramate has demonstrated a broad spectrum of anticonvulsant activity in a variety of preclinical epilepsy models.[1] Its efficacy in these models supports its clinical use for both partial and generalized seizures.
In Vivo Models
| Model | Species | Effect of Topiramate | Dosage Range | Reference |
| Maximal Electroshock (MES) | Mouse, Rat | Blocks tonic hindlimb extension | 10-100 mg/kg | [1] |
| Pentylenetetrazole (PTZ) - acute | Mouse | Increases seizure threshold, delays onset of seizures and death | 100 mg/kg | [8][9] |
| Genetic Absence Epilepsy Rat from Strasbourg (GAERS) | Rat | Dose-dependently reduces spike-and-wave discharges | 10-60 mg/kg | [10] |
| Wistar Audiogenic Sensitive (AS) Rat | Rat | Increases latency to and suppresses tonic seizures | 10-60 mg/kg | [10] |
| Amygdala Kindling | Rat | Inhibits seizure development and expression | Not specified | [1] |
| Hyperthermia-Induced Seizures | Rat | Neuroprotective effects against synaptic damage when given prophylactically | 80 mg/kg | [11] |
In Vitro Models
| Model | Preparation | Effect of Topiramate | Concentration | Reference |
| Tetanic Stimulation-Induced Epileptiform Discharges | Entorhinal cortex/hippocampal slices | Decreased Coastline Burst Index, frequency of spontaneous discharges, and duration of primary afterdischarge | 100 µM | [12] |
| Kainate-Evoked Currents | Cultured hippocampal neurons | Blocks inward currents | 10-100 µM | [5] |
Experimental Protocols
The following are representative protocols for evaluating the anticonvulsant properties of Topiramate in commonly used preclinical models.
Protocol 1: Pentylenetetrazole (PTZ)-Induced Acute Seizure Model in Mice
Objective: To assess the ability of Topiramate to protect against clonic-tonic seizures induced by the chemoconvulsant PTZ.
Materials:
-
Male Swiss mice (20-25 g)
-
Topiramate (suspended in 0.9% NaCl with 0.5% Tween 80)
-
Pentylenetetrazole (PTZ) solution (80 mg/kg in 0.9% NaCl)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 7 days prior to the experiment. House animals in groups with free access to food and water.
-
Drug Administration:
-
Divide animals into control and treatment groups (n=6-10 per group).
-
Administer Topiramate (e.g., 100 mg/kg) or vehicle (control group) orally via gavage.[8]
-
Allow for a 60-minute pre-treatment period for drug absorption.
-
-
Seizure Induction:
-
Administer PTZ (80 mg/kg) via i.p. injection.[8]
-
Immediately place each mouse in an individual observation chamber.
-
-
Observation and Scoring:
-
Observe the animals continuously for 30-60 minutes post-PTZ injection.
-
Record the latency to the first myoclonic jerk, the first generalized clonic seizure, and the onset of tonic hindlimb extension.
-
Record the incidence of mortality within the observation period.
-
-
Data Analysis:
-
Compare the latencies to seizure onset between the control and Topiramate-treated groups using an appropriate statistical test (e.g., Mann-Whitney U test or t-test).
-
Analyze the percentage of animals protected from tonic seizures and death using Fisher's exact test.
-
Experimental Workflow for PTZ Model
Caption: Workflow for the PTZ-induced acute seizure model.
Protocol 2: In Vitro Electrophysiology in Hippocampal Slices
Objective: To evaluate the effect of Topiramate on epileptiform activity in an in vitro brain slice model.
Materials:
-
Sprague-Dawley rats (P15-P30)
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 dextrose; bubbled with 95% O2/5% CO2.
-
Recording chamber for brain slices with perfusion system
-
Extracellular recording electrodes (glass micropipettes filled with aCSF)
-
Stimulating electrode (e.g., bipolar tungsten)
-
Amplifier and data acquisition system
-
Topiramate stock solution
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400-500 µm thick horizontal or coronal slices containing the hippocampus using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum pyramidale of the CA1 region.
-
-
Induction of Epileptiform Activity:
-
Induce epileptiform discharges by repeated tetanic stimulation of the Schaffer collaterals or by perfusing with a pro-convulsant agent (e.g., high K+ aCSF or a GABA-A receptor antagonist like bicuculline).[12]
-
Record stable baseline epileptiform activity for 10-20 minutes.
-
-
Topiramate Application:
-
Switch the perfusion to aCSF containing Topiramate (e.g., 100 µM).[12]
-
Record for 20-30 minutes to observe the effects of the drug on the frequency, duration, and amplitude of the epileptiform discharges.
-
-
Washout:
-
Perfuse the slice with normal aCSF to determine if the effects of Topiramate are reversible.
-
-
Data Analysis:
-
Quantify the parameters of the epileptiform discharges (e.g., frequency, duration, amplitude) before, during, and after Topiramate application.
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare the different conditions.
-
Conclusion
Topiramate's diverse pharmacological profile makes it an invaluable tool for both fundamental and translational epilepsy research. Its efficacy in a wide range of preclinical models provides a robust platform for investigating the mechanisms of epileptogenesis and for screening novel anticonvulsant compounds. The protocols outlined in these application notes offer standardized methods for utilizing Topiramate to advance our understanding and treatment of epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. Topiramate in the treatment of partial and generalized epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topiramate protects against glutamate excitotoxicity via activating BDNF/TrkB-dependent ERK pathway in rodent hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of neuroprotection by topiramate in an animal model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topiramate in an Experimental Model of Epilepsy - Similarity between Generic, Similar and Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topiramate in an Experimental Model of Epilepsy - Similarity between Generic, Similar and Reference Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of topiramate in two models of genetically determined generalized epilepsy, the GAERS and the Audiogenic Wistar AS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antiepileptic efficacy of topiramate: assessment in two in vitro seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TP-050 and its Negative Control TP-050n
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-050, identified as the investigational drug lotilaner, is a potent and selective inhibitor of insect and acarine GABA-mediated chloride channels. Its mechanism of action, which induces paralysis and subsequent death in ectoparasites, has positioned it as a promising candidate for the prophylaxis of Lyme disease. This document provides detailed application notes and protocols for the proper storage, handling, and experimental use of this compound and its designated negative control, TP-050n. For the purpose of these protocols, TP-050n is defined as the vehicle used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), which allows for the assessment of baseline effects in experimental models.
Product Information
This compound (Lotilaner)
| Property | Value |
| Chemical Name | Lotilaner |
| Molecular Formula | C₂₂H₁₇Cl₂F₅N₂O₃S |
| Mechanism of Action | Selective inhibitor of insect and acarine GABA-gated chloride channels.[1] |
| Primary Indication | Prophylaxis of Lyme disease.[1] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
TP-050n (Negative Control)
| Property | Value |
| Compound | Vehicle Control (e.g., Dimethyl Sulfoxide - DMSO) |
| Purpose | To serve as a baseline control in experiments to ensure that the observed effects are due to this compound and not the solvent. |
| Purity | Use cell culture or molecular biology grade, sterile-filtered. |
Storage and Handling
Proper storage and handling of this compound and TP-050n are critical to maintain their integrity and ensure experimental reproducibility.
| Compound | Storage Condition | Handling Precautions |
| This compound (Lotilaner) | Store as a powder at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. | Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood. |
| TP-050n (DMSO) | Store at room temperature in a dry, well-ventilated area. Keep container tightly closed. | Use appropriate PPE. DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. |
Signaling Pathway of this compound
This compound exerts its effect by acting on the GABA-gated chloride channels in invertebrates, such as ticks. The following diagram illustrates this signaling pathway.
Experimental Protocols
The following protocols are provided as a guideline for the experimental use of this compound. Researchers should optimize these protocols for their specific experimental systems.
Preparation of Stock Solutions
Objective: To prepare concentrated stock solutions of this compound for use in various assays.
Materials:
-
This compound powder
-
TP-050n (Sterile DMSO)
-
Sterile, conical, light-protected microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C.
Ex Vivo Tick Killing Assay
Objective: To assess the efficacy of this compound in killing ticks ex vivo using treated blood. This protocol is based on the methodology described in clinical studies of TP-05.[1]
Materials:
-
Live, unfed adult and nymphal ticks (Ixodes species)
-
Animal blood (e.g., bovine, rabbit) treated with various concentrations of this compound or TP-050n (vehicle control)
-
Membrane feeding system
-
Incubator maintained at 37°C with high humidity
-
Microscope
Experimental Workflow:
Protocol:
-
Prepare a series of dilutions of this compound in animal blood to achieve the desired final concentrations.
-
As a negative control, prepare a blood sample containing the same final concentration of DMSO (TP-050n) as the highest concentration of this compound tested.
-
Load the treated blood samples into the wells of a membrane feeding system.
-
Carefully place a predetermined number of ticks (e.g., 10-20) into each feeding chamber.
-
Incubate the feeding system at 37°C with high humidity to encourage tick feeding.
-
At specified time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove the ticks and examine them under a microscope.
-
Record the number of live and dead ticks for each treatment group. Ticks that are immobile and do not respond to stimuli (e.g., gentle prodding) are considered dead.
-
Calculate the percentage of mortality for each concentration and time point.
-
Plot the data to generate dose-response curves and determine the EC₅₀ (half-maximal effective concentration).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data Table for Ex Vivo Tick Killing Assay
| Treatment | Concentration | Time Point (hours) | Number of Ticks | Dead Ticks | % Mortality |
| TP-050n (Vehicle) | 0.1% DMSO | 24 | 20 | 1 | 5% |
| This compound | 1 µM | 24 | 20 | 8 | 40% |
| This compound | 10 µM | 24 | 20 | 18 | 90% |
| This compound | 100 µM | 24 | 20 | 20 | 100% |
Conclusion
These application notes provide a framework for the safe and effective use of this compound and its negative control in a research setting. Adherence to these guidelines will help ensure the generation of reliable and reproducible data. Researchers are encouraged to adapt these protocols to their specific needs while maintaining appropriate safety and experimental controls.
References
Application Notes and Protocols for Investigating TP-050's Effects on GRIN2A
Introduction
The GRIN2A gene encodes the GluN2A subunit, a critical component of the N-methyl-D-aspartate (NMDA) receptor.[1][2] NMDA receptors are ionotropic glutamate receptors that play a vital role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of GRIN2A function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, schizophrenia, and developmental delays.[1][3][4][5][6] These application notes provide a comprehensive experimental framework for characterizing the effects of a novel small molecule, TP-050, on the function and signaling of the GRIN2A subunit of the NMDA receptor.
The following protocols are designed for researchers in neurobiology, pharmacology, and drug development to assess the potential of this compound as a modulator of GRIN2A-containing NMDA receptors. The experimental design encompasses a multi-tiered approach, from initial binding and functional characterization to the analysis of downstream signaling pathways and cellular consequences.
Section 1: Characterization of this compound Binding to GluN2A-Containing NMDA Receptors
This section details the protocols to determine the binding affinity and kinetics of this compound to NMDA receptors containing the GluN2A subunit.
1.1. Radioligand Binding Assay
This assay will quantify the affinity of this compound for the NMDA receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for GluN2A-containing NMDA receptors.
-
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably co-expressing human GluN1 and GluN2A subunits.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate cell membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of this compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
| Parameter | Description | Expected Outcome with this compound |
| IC50 | Concentration of this compound that inhibits 50% of radioligand binding. | A low IC50 value suggests high-affinity binding. |
| Ki | Inhibitory constant, representing the affinity of this compound for the receptor. | A low Ki value indicates a high binding affinity. |
1.2. Surface Plasmon Resonance (SPR)
SPR will be used to measure the kinetics of this compound binding in real-time.
-
Objective: To determine the association (ka) and dissociation (kd) rate constants of this compound binding to purified GluN2A-containing NMDA receptors.
-
Methodology:
-
Protein Immobilization:
-
Immobilize purified, recombinant human GluN1/GluN2A receptor protein on a sensor chip.
-
-
Binding Measurement:
-
Flow different concentrations of this compound over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants.
-
Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.
-
-
| Parameter | Description | Expected Outcome with this compound |
| ka (on-rate) | The rate at which this compound binds to the receptor. | A fast on-rate contributes to a higher affinity. |
| kd (off-rate) | The rate at which this compound dissociates from the receptor. | A slow off-rate contributes to a higher affinity and longer duration of action. |
| KD (Kd) | The equilibrium dissociation constant, a measure of binding affinity. | A low KD value indicates high affinity. |
Section 2: Functional Characterization of this compound's Effects on GluN2A-Containing NMDA Receptors
This section outlines electrophysiological and calcium imaging techniques to assess the functional consequences of this compound binding.
2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is a robust system for characterizing the effects of compounds on ion channel function.[7]
-
Objective: To determine if this compound acts as an antagonist, agonist, or allosteric modulator of GluN2A-containing NMDA receptors.
-
Methodology:
-
Oocyte Preparation:
-
Inject Xenopus laevis oocytes with cRNA encoding human GluN1 and GluN2A subunits.
-
Incubate oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Perfuse the oocytes with a solution containing glutamate and glycine to activate the NMDA receptors.
-
Apply varying concentrations of this compound and measure the resulting changes in ion current.
-
-
Data Analysis:
-
Generate concentration-response curves for this compound's effect on the glutamate/glycine-evoked currents.
-
Determine the IC50 (for antagonists) or EC50 (for agonists/potentiators).
-
-
| Parameter | Description | Expected Outcome with this compound |
| IC50/EC50 | The concentration of this compound that produces 50% of its maximal inhibitory or potentiating effect. | A low value indicates high potency. |
| Mode of Action | Whether this compound inhibits, activates, or modulates the receptor's response to its natural ligands. | This compound could be an antagonist (reduces current), a positive allosteric modulator (enhances current), or a negative allosteric modulator (reduces current in a non-competitive manner). |
2.2. Patch-Clamp Electrophysiology in Mammalian Cells
Patch-clamp provides a more physiologically relevant system to study the effects of this compound.[8][9]
-
Objective: To characterize the detailed effects of this compound on the biophysical properties of native or recombinant GluN2A-containing NMDA receptors in mammalian cells.
-
Methodology:
-
Cell Culture:
-
Use primary neuronal cultures or HEK293 cells transiently transfected with GluN1 and GluN2A subunits.
-
-
Whole-Cell Recording:
-
Record NMDA receptor-mediated currents in response to agonist application in the presence and absence of this compound.
-
Investigate effects on channel kinetics, such as activation, deactivation, and desensitization.
-
-
Data Analysis:
-
Analyze changes in current amplitude, decay kinetics, and voltage-dependence of the channel block.
-
-
| Parameter | Description | Expected Outcome with this compound |
| Current Amplitude | The magnitude of the ion flow through the channel. | An antagonist will decrease the amplitude, while a potentiator will increase it. |
| Decay Kinetics | The rate at which the current returns to baseline after agonist removal. | This compound may alter the deactivation rate of the channel. |
| Voltage-Dependence | The effect of membrane potential on channel block. | This compound may exhibit voltage-dependent block, similar to MK-801. |
2.3. High-Throughput Calcium Imaging
This assay allows for the screening and characterization of this compound's effects on intracellular calcium influx mediated by NMDA receptors.
-
Objective: To determine the effect of this compound on glutamate-induced calcium influx in a high-throughput format.
-
Methodology:
-
Cell Preparation:
-
Plate cells expressing GluN1/GluN2A in 96- or 384-well plates.
-
Load cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
-
Fluorescence Measurement:
-
Stimulate the cells with glutamate and glycine in the presence of varying concentrations of this compound.
-
Measure the change in fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Generate concentration-response curves to determine the IC50 or EC50 of this compound.
-
-
| Parameter | Description | Expected Outcome with this compound |
| Fluorescence Intensity | Proportional to the intracellular calcium concentration. | An antagonist will reduce the fluorescence signal, while a potentiator will increase it. |
| IC50/EC50 | The concentration of this compound that causes a 50% change in the calcium response. | Provides a measure of the compound's potency in a cellular context. |
Section 3: Analysis of this compound's Effects on GRIN2A Expression and Downstream Signaling
This section focuses on the impact of this compound on the expression of the GRIN2A protein and its downstream signaling pathways.
3.1. Western Blot Analysis of GluN2A Expression
Western blotting will be used to assess changes in the total and surface expression of the GluN2A protein.
-
Objective: To determine if chronic treatment with this compound alters the expression levels of the GluN2A subunit.
-
Methodology:
-
Cell Treatment and Lysis:
-
Treat primary neuronal cultures or transfected HEK293 cells with this compound for various durations.
-
Lyse the cells to extract total protein.
-
-
Surface Biotinylation:
-
To measure surface expression, label surface proteins with biotin before cell lysis.
-
Isolate biotinylated proteins using streptavidin beads.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for GluN2A and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify band intensities to determine relative protein expression levels.
-
-
| Parameter | Description | Expected Outcome with this compound |
| Total GluN2A Expression | The overall amount of GluN2A protein in the cell. | Chronic treatment with an antagonist may lead to an upregulation of receptor expression. |
| Surface GluN2A Expression | The amount of GluN2A protein present on the cell membrane, which is functionally active. | This compound could modulate the trafficking of the receptor to or from the cell surface. |
3.2. Immunofluorescence and Confocal Microscopy
This technique will visualize the subcellular localization of the GluN2A subunit in response to this compound treatment.
-
Objective: To visually assess the effect of this compound on the localization and trafficking of GluN2A-containing NMDA receptors.
-
Methodology:
-
Cell Culture and Treatment:
-
Grow neurons or transfected cells on coverslips and treat with this compound.
-
-
Immunostaining:
-
Fix and permeabilize (for total protein) or not permeabilize (for surface protein) the cells.
-
Incubate with a primary antibody against GluN2A, followed by a fluorescently labeled secondary antibody.
-
-
Imaging:
-
Visualize the cells using a confocal microscope.
-
-
Data Analysis:
-
Analyze the images to determine changes in the intensity and distribution of GluN2A staining.
-
-
| Parameter | Description | Expected Outcome with this compound |
| Subcellular Localization | The distribution of GluN2A within the cell (e.g., synaptic vs. extrasynaptic). | This compound may influence the clustering of receptors at synapses. |
| Surface vs. Intracellular Staining | The relative amount of GluN2A on the cell surface versus inside the cell. | Provides a qualitative measure of receptor trafficking. |
3.3. Analysis of Downstream Signaling Pathways
NMDA receptor activation triggers several downstream signaling cascades. This experiment will investigate this compound's impact on these pathways.
-
Objective: To determine the effect of this compound on the activation of key signaling molecules downstream of NMDA receptor activation, such as CREB and ERK.
-
Methodology:
-
Cell Treatment:
-
Treat neuronal cultures with NMDA in the presence or absence of this compound for a short period.
-
-
Western Blotting:
-
Lyse the cells and perform Western blotting using antibodies against the phosphorylated (active) forms of CREB (p-CREB) and ERK (p-ERK), as well as antibodies for the total proteins.
-
-
Data Analysis:
-
Quantify the ratio of phosphorylated to total protein to determine the activation state of the signaling pathway.
-
-
| Pathway | Description | Expected Outcome with this compound |
| p-CREB/CREB Ratio | A measure of the activation of the cAMP response element-binding protein, involved in gene transcription and synaptic plasticity. | An antagonist is expected to decrease NMDA-induced CREB phosphorylation. |
| p-ERK/ERK Ratio | A measure of the activation of the extracellular signal-regulated kinase pathway, involved in cell proliferation, differentiation, and survival. | An antagonist is expected to decrease NMDA-induced ERK phosphorylation. |
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: NMDA receptor downstream signaling pathway.
References
- 1. GRIN2A gene: MedlinePlus Genetics [medlineplus.gov]
- 2. GRIN2A glutamate ionotropic receptor NMDA type subunit 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. GRIN2A-Related Disorders | Children's Hospital of Philadelphia [chop.edu]
- 5. GRIN2A (NR2A): a gene contributing to glutamatergic involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct roles of GRIN2A and GRIN2B variants in neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Protocols (Methods in Molecular Biology) | Medicine Made Simple | Podcasts on Audible | Audible.com [audible.com]
- 8. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TP-050 Solubility Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with the GRIN2A chemical probe, TP-050. By providing clear, actionable guidance in a question-and-answer format, this resource aims to facilitate seamless experimental workflows and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a chemical probe that selectively targets the glutamate ionotropic receptor NMDA type subunit 2A (GRIN2A), also known as GluN2A.[1] It is used in research to investigate the role of GRIN2A in various physiological and pathological processes. GRIN2A is implicated in neuroprotection and synaptic plasticity, making it a target for studying cognitive impairment and psychiatric diseases such as schizophrenia and depression.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advised to prepare stock solutions at a concentration of 10 mM in DMSO.[1]
Q3: How should I store this compound and its stock solutions?
A3: this compound should be stored as a dry powder or as a 10 mM stock solution in DMSO at -20°C.[1] It is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q4: What is a typical working concentration for this compound in cellular assays?
A4: The potency of this compound in a cellular calcium influx assay was determined to be an EC50 of 0.51 µM.[1] Therefore, a typical starting point for in vitro experiments would be in the sub-micromolar to low micromolar range. However, the optimal concentration will depend on the specific assay and cell type being used.
Q5: My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer. What should I do?
A5: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. This indicates that the concentration of this compound has exceeded its solubility limit in the final aqueous solution. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to address precipitation issues with this compound in your experiments.
Problem: Precipitation observed immediately after diluting the this compound DMSO stock into aqueous media (e.g., cell culture medium, PBS).
| Potential Cause | Recommended Solution |
| Final concentration exceeds the aqueous solubility limit. | Lower the final working concentration of this compound. Since its cellular EC50 is 0.51 µM, high concentrations may not be necessary for its biological activity.[1] |
| Improper dilution technique. | 1. Pre-warm the aqueous media to your experimental temperature (e.g., 37°C) before adding the this compound stock. 2. Add the this compound stock solution dropwise to the vortexing or gently swirling aqueous media. This promotes rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation. 3. Use a stepwise dilution. Prepare an intermediate dilution of the this compound stock in your aqueous buffer or media before making the final dilution. |
| High final DMSO concentration. | While DMSO aids solubility, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects. |
| Media composition. | The salts, proteins, and other components in your media can affect the solubility of this compound. If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) to understand its baseline aqueous solubility. |
Problem: Precipitation appears after a few hours or days of incubation.
| Potential Cause | Recommended Solution |
| Compound instability in the aqueous environment over time. | Consider the stability of this compound in your experimental media. It may be necessary to perform media changes with freshly prepared this compound for long-term experiments. |
| Interaction with media components. | Components in the media may slowly interact with this compound, leading to the formation of insoluble complexes. |
| Evaporation of media. | In long-term cultures, evaporation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in your incubator. |
Quantitative Data Summary
Currently, specific quantitative solubility data for this compound in a wide range of solvents is limited in publicly available resources. The table below summarizes the known information and provides a template for you to record your own empirically determined solubility data.
| Solvent | Known Solubility | Your Experimental Findings (mg/mL or µM) | Observations (e.g., clear solution, precipitate) |
| DMSO | Soluble up to 10 mM[1] | ||
| Ethanol | Data not available | ||
| PBS (pH 7.4) | Data not available | ||
| Cell Culture Media (specify type) | Data not available | ||
| Water | Likely very low |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 380.1 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.0038 g (3.8 mg) of this compound.
-
Carefully weigh the this compound powder and add it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C.
Protocol 2: Determining the Kinetic Solubility of this compound in an Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in your specific experimental buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your aqueous buffer of interest (e.g., PBS, cell culture media)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or light scattering (optional)
Procedure:
-
Prepare a serial dilution of your 10 mM this compound stock solution in DMSO. For example, create concentrations of 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.
-
In a 96-well plate, add a fixed volume of your pre-warmed aqueous buffer to each well (e.g., 98 µL).
-
Add a small, consistent volume of each DMSO dilution of this compound to the corresponding wells (e.g., 2 µL). This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for signs of precipitation (cloudiness, visible particles). You can also use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) as an indicator of precipitation.
-
The highest concentration that remains a clear solution is the approximate kinetic solubility of this compound under these conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General experimental workflow for preparing this compound solutions.
References
Optimizing TP-050 concentration for maximal potentiation.
Welcome to the technical support center for TP-050, a selective chemical probe for the GRIN2A subunit of the NMDA receptor. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal potentiation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GRIN2A (also known as GluN2A) subunit. Its primary function is to enhance the activity of GRIN2A-containing NMDA receptors in the presence of the endogenous ligand, glutamate. This potentiation leads to an increased influx of calcium ions (Ca2+) into the neuron. NMDA receptors are critically involved in processes such as long-term potentiation (LTP) and synaptic plasticity.[1]
Q2: What is the recommended in vitro concentration range for this compound?
A2: For in vitro assays, the effective concentration of this compound will be cell-type and assay-dependent. However, a good starting point for concentration-response curves is a range from 10 nM to 10 µM. The reported EC50 for this compound in a Ca2+ influx assay using CHO cells expressing GluN2A/GluN1a is 0.51 µM, with a maximal potentiation of 350%.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Is there a negative control available for this compound?
A3: Yes, a specific negative control compound, TP-050n, is available. It is crucial to use this control alongside this compound to ensure that the observed effects are due to specific potentiation of GRIN2A and not off-target effects.[1]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is typically stored as a dry powder or as a stock solution in dimethyl sulfoxide (DMSO) at -20°C. For in vitro experiments, it is soluble in DMSO up to 100 mM. When preparing working solutions, it is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low potentiation effect observed. | 1. Sub-optimal this compound concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Low glutamate concentration: As a positive allosteric modulator, this compound requires the presence of glutamate to exert its effect. 3. Low expression of GRIN2A: The cells being used may not express sufficient levels of the GRIN2A subunit. 4. Degraded compound: Improper storage or multiple freeze-thaw cycles may have degraded the this compound. | 1. Perform a dose-response curve (e.g., 10 nM to 30 µM) to determine the optimal concentration. 2. Ensure that an appropriate concentration of glutamate (e.g., the EC20 or EC30 for your system) is co-applied with this compound. 3. Verify the expression of the GRIN2A subunit in your cell line or primary culture using techniques like qPCR or Western blotting. 4. Use a fresh aliquot of this compound and its negative control, TP-050n, for the experiment. |
| High background signal or off-target effects. | 1. This compound concentration is too high: High concentrations may lead to non-specific binding and off-target effects. 2. Solvent (DMSO) toxicity: The final concentration of DMSO in the assay may be too high, affecting cell viability and function. 3. Contamination: The cell culture or reagents may be contaminated. | 1. Lower the concentration of this compound and perform a careful dose-response analysis. Always include the negative control (TP-050n) to differentiate specific from non-specific effects. 2. Ensure the final DMSO concentration is below 0.1% in your final assay volume. Prepare a vehicle control with the same DMSO concentration. 3. Perform standard checks for cell culture contamination. |
| Inconsistent results between experiments. | 1. Variability in cell passage number: Cell lines can change their characteristics, including receptor expression levels, over multiple passages. 2. Inconsistent reagent preparation: Variations in the preparation of this compound or glutamate solutions. 3. Fluctuations in experimental conditions: Inconsistent incubation times, temperatures, or cell densities. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Prepare fresh solutions of this compound and glutamate for each experiment from stock solutions. 3. Standardize all experimental parameters and document them carefully for each run. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target Subunit | Assay Type | EC50 (µM) | Maximum Potentiation (%) | Selectivity Fold (over GRIN2A) |
| GRIN2A | Ca2+ influx | 0.51 | 350 | - |
| GRIN2B | Ca2+ influx | > 30 | < 150 | > 59-fold |
| GRIN2C | Ca2+ influx | > 30 | < 200 | - |
| GRIN2D | Ca2+ influx | 9.6 | < 260 | 19-fold |
| Data sourced from EUbOPEN Chemical Probes.[1] |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay for this compound Potentiation
This protocol outlines a general procedure for measuring the potentiation of GRIN2A-containing NMDA receptors by this compound using a fluorescent calcium indicator in a cell line expressing the target receptor (e.g., CHO or HEK293 cells stably expressing GRIN2A and GRIN1 subunits).
-
Cell Plating: Seed the GRIN2A/GRIN1 expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with a suitable assay buffer (e.g., HBSS).
-
Add the loading buffer to each well and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
-
Compound Preparation:
-
Prepare a 2X working solution of this compound, TP-050n (negative control), and a vehicle control in the assay buffer. The concentration range should be determined based on the desired final concentrations for the dose-response curve (e.g., 20 nM to 60 µM for a final concentration of 10 nM to 30 µM).
-
Prepare a 2X working solution of glutamate at a concentration that elicits a sub-maximal response (e.g., EC20-EC30) in your cell system.
-
-
Assay Execution:
-
Wash the cells to remove the excess dye and add 1X assay buffer.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Add the 2X this compound, TP-050n, or vehicle solutions to the respective wells.
-
After a short pre-incubation period (e.g., 3-5 minutes), add the 2X glutamate solution to all wells to initiate the response.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal potentiation.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound potentiation of the NMDA receptor.
Caption: Experimental workflow for optimizing this compound concentration.
References
Interpreting data from experiments using TP-050 and its negative control.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving TP-050 and its appropriate negative controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: The designation "this compound" can refer to at least two distinct investigational compounds. To ensure accurate data interpretation, it is crucial to identify which compound you are working with:
-
TP-05 (Lotilaner): An isoxazoline that acts as a selective inhibitor of insect and acarine GABA-gated chloride channels. It is being investigated as a potential oral prophylactic for Lyme disease by killing ticks.[1]
-
KER-050 (RKER-050): A modified activin receptor type IIA (ActRIIA) ligand trap. It is designed to inhibit a subset of Transforming Growth Factor-β (TGF-β) superfamily ligands, such as activin A and GDF8/11, and is being studied for its role in promoting red blood cell and platelet production.[2]
Q2: What is a negative control and why is it essential in my this compound experiments?
A2: A negative control is a sample or group in an experiment that is treated identically to the experimental groups but is not expected to produce a response.[3][4] Its purpose is to serve as a baseline and confirm that any observed effects are due to the treatment (this compound) and not other factors.[5] Without proper negative controls, experimental results can be misleading.[3]
Q3: What should I use as a negative control for my this compound experiments?
A3: The choice of negative control depends on the specific compound and experimental design:
-
For TP-05 (Lotilaner) in in vitro or ex vivo assays: The vehicle in which the compound is dissolved (e.g., DMSO, saline) should be used as a negative control. This ensures that the solvent itself is not causing the observed effect.
-
For KER-050 in cell culture experiments: A non-functional or irrelevant protein (e.g., a scrambled version of the peptide or a non-binding antibody isotype control) at the same concentration as KER-050 would be an appropriate negative control. The vehicle control is also necessary.
-
For animal studies with either compound: A placebo group that receives the vehicle used to deliver the drug is the standard negative control.[6]
Troubleshooting Guide: TP-05 (Lotilaner)
This section addresses common issues encountered during ex vivo tick killing assays.
Q1: My negative control group (vehicle only) shows high tick mortality. What could be the cause?
A1: High mortality in the negative control group can be due to several factors:
-
Sub-optimal tick health: The ticks may have been stressed or unhealthy prior to the experiment. Ensure proper handling and storage conditions.
-
Contamination: The culture medium or feeding apparatus may be contaminated. Use sterile techniques and fresh reagents.
-
Vehicle toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. Perform a dose-response curve for the vehicle alone to determine a non-toxic concentration.
Q2: I am not observing a dose-dependent increase in tick mortality with increasing concentrations of TP-05.
A2: This could indicate a problem with the experimental setup or the compound itself:
-
Compound degradation: Ensure that TP-05 has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Incorrect dosage preparation: Double-check all calculations and dilutions.
-
Assay variability: High variability in the assay can mask a dose-response effect. Increase the number of replicates and ensure consistent experimental conditions.
-
Saturation effect: The concentrations used may be at the high end of the dose-response curve where the effect plateaus. Test a wider range of concentrations, including lower ones.
Quantitative Data: TP-05 (Lotilaner)
The following table summarizes representative data from an ex vivo tick killing assay.
| Treatment Group | Concentration | Tick Survival Rate (%) at 24h | Standard Deviation |
| Negative Control (Vehicle) | N/A | 95 | ± 3.5 |
| TP-05 | 10 ng/mL | 70 | ± 5.2 |
| TP-05 | 50 ng/mL | 45 | ± 4.8 |
| TP-05 | 100 ng/mL | 15 | ± 2.1 |
| Positive Control | Permethrin (1µM) | < 5 | ± 1.5 |
Experimental Protocol: Ex Vivo Tick Killing Assay
-
Preparation: Prepare serial dilutions of TP-05 in the appropriate vehicle (e.g., DMSO) and then dilute further in the feeding medium. The final vehicle concentration should be consistent across all groups and not exceed a non-toxic level (e.g., 0.1%).
-
Tick Handling: Use healthy, unfed adult ticks (e.g., Ixodes scapularis).
-
Feeding: Place ticks in a feeding apparatus with a membrane that allows them to feed on blood or a blood-based medium containing the test compounds.
-
Incubation: Maintain the feeding apparatus at a physiologically relevant temperature and humidity (e.g., 37°C, 95% RH).
-
Data Collection: At specified time points (e.g., 2, 12, 24, 48 hours), count the number of live and dead ticks in each group.
-
Analysis: Calculate the percentage of mortality for each group. Compare the results from the TP-05 treated groups to the negative control group.
Signaling Pathway and Workflow Diagrams (TP-05)
Caption: Mechanism of action of TP-05 (Lotilaner) on tick neurons.
Caption: Workflow for the ex vivo tick killing assay.
Troubleshooting Guide: KER-050
This section addresses common issues encountered during in vitro megakaryocyte differentiation and proplatelet formation assays.
Q1: I am not observing an increase in platelet count or megakaryocyte maturation in my KER-050 treated group compared to the negative control.
A1: Several factors could contribute to this result:
-
Cell Health: Ensure the primary hematopoietic stem cells or cell lines used are healthy and have a low passage number.
-
Reagent Quality: The quality of cytokines used for differentiation (e.g., TPO) is critical. Use fresh, high-quality reagents.
-
KER-050 Activity: Verify the biological activity of your batch of KER-050. If possible, use a positive control (a known inducer of megakaryopoiesis) to confirm the assay is working.
-
Endogenous Ligand Levels: The cell culture medium may not contain sufficient levels of the inhibitory ligands (like Activin A) that KER-050 is designed to block. The effect of KER-050 may be more pronounced if the cells are co-treated with an inhibitory ligand.[2]
Q2: My negative control shows high levels of spontaneous megakaryocyte differentiation.
A2: High background differentiation can mask the effect of KER-050.
-
Serum Batch Variability: If using fetal bovine serum (FBS), different batches can have varying levels of growth factors that promote differentiation. Test different lots of FBS or switch to a serum-free medium.
-
Cell Density: Plating cells at too high a density can sometimes lead to spontaneous differentiation. Optimize the cell seeding density.
Quantitative Data: KER-050
The following tables summarize representative data from mouse studies and in vitro assays.
Table 1: In Vivo Mouse Study - Platelet Counts
| Treatment Group (single dose) | Day 0 Platelet Count (x10^9/L) | Day 7 Platelet Count (x10^9/L) | % Change |
| Negative Control (Vehicle) | 850 | 865 | +1.8% |
| KER-050 (10 mg/kg) | 845 | 1250 | +47.9% |
Table 2: In Vitro Proplatelet Formation Assay
| Treatment Condition | % of Megakaryocytes Forming Proplatelets | Standard Deviation |
| Vehicle Control | 25 | ± 4.1 |
| Activin A (50 ng/mL) | 10 | ± 2.5 |
| KER-050 (1 µg/mL) | 40 | ± 5.3 |
| KER-050 + Activin A | 35 | ± 4.9 |
Experimental Protocol: In Vitro Proplatelet Formation Assay
-
Cell Culture: Culture lineage-negative (Lin-) hematopoietic progenitor cells from bone marrow with thrombopoietin (TPO) for several days to generate mature megakaryocytes.
-
Enrichment: Enrich the megakaryocyte population using a method like a BSA gradient.
-
Treatment: Plate the enriched megakaryocytes in fresh media containing the test articles: vehicle, an inhibitory ligand (e.g., Activin A), KER-050, and KER-050 in combination with the inhibitory ligand.[2]
-
Incubation: Incubate for 16-24 hours to allow for proplatelet formation.
-
Quantification: Using light microscopy, count the percentage of megakaryocytes that are extending proplatelets in at least three independent fields of view per well.
-
Analysis: Compare the percentage of proplatelet-forming megakaryocytes across the different treatment groups.
Signaling Pathway and Workflow Diagrams (KER-050)
Caption: KER-050 mechanism of action in the TGF-β signaling pathway.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. 2520. A Phase 1b Study of the Safety, Pharmacokinetics, and Ex Vivo Tick Killing of the Lyme Prophylaxis Candidate TP-05 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P1410: RKER-050, A NOVEL INHIBITOR OF TGF-Β SUPERFAMILY SIGNALING, INDUCED PLATELET PRODUCTION IN HEALTHY MOUSE MEGAKARYOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. youtube.com [youtube.com]
- 6. What is an example of a negative control in an experiment? | AAT Bioquest [aatbio.com]
Technical Support Center: Accounting for KER-050's Half-Life in In-Vivo Studies
Disclaimer: The following information is intended for research professionals and is based on publicly available data for the investigational drug KER-050 (elritercept). The compound "TP-050" was not definitively identified in the initial search, and it is strongly presumed to be a typographical error for "KER-050." This guide proceeds under that assumption.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of KER-050 and how should it influence my in-vivo study design?
A1: In a Phase 1 clinical trial involving healthy postmenopausal women, KER-050 (elritercept) demonstrated a mean elimination half-life of 12 days following single subcutaneous doses.[1][2] However, for in-vivo preclinical studies, particularly in rodents, it is crucial to consider that the pharmacodynamic (PD) effect may be more informative for study design than the pharmacokinetic (PK) half-life alone. As KER-050 is a ligand trap, its biological effects can be sustained as long as it is present at a sufficient concentration to sequester its target ligands (e.g., Activin A, GDF11). Preclinical studies in mice have shown that the biological effects of a single dose can be observed for at least 14 days.[3] Therefore, for many study designs, a single administration may be sufficient to observe a sustained biological response.
Q2: How do I choose the appropriate dose and administration route for my mouse study?
A2: The selection of dose and administration route should be guided by your specific research question and experimental model. Preclinical studies with the research form of KER-050 (RKER-050) in mice have frequently utilized a dose of 10 mg/kg administered via intraperitoneal (IP) injection.[3][4] This dosing regimen has been shown to elicit significant and sustained effects on hematological parameters. For longer-term studies, a twice-weekly dosing schedule has also been reported.[5]
Q3: What is the mechanism of action of KER-050?
A3: KER-050 is a modified activin receptor type IIA (ActRIIA) ligand trap.[6] It is an engineered fusion protein that binds to and inhibits a subset of the Transforming Growth Factor-beta (TGF-β) superfamily ligands, including Activin A, Activin B, Growth Differentiation Factor 8 (GDF8), and GDF11.[4] By sequestering these ligands, KER-050 prevents them from binding to their native receptors on the cell surface, thereby inhibiting the downstream SMAD 2/3 signaling pathway. This inhibition leads to the promotion of red blood cell and platelet production.[4]
Q4: When should I collect samples to observe the peak effect of KER-050 on hematopoiesis in mice?
A4: The timing of sample collection should be aligned with the specific hematopoietic lineage you are investigating. Studies have shown that a single 10 mg/kg IP dose of RKER-050 in mice can lead to a more than two-fold increase in circulating platelet counts as early as 12 hours post-administration, suggesting an effect on the terminal stages of platelet production.[4] An increase in CD41+ bone marrow cells was also observed at this time point.[4] For effects on erythropoiesis, increases in reticulocytes, red blood cells, and hemoglobin have been observed to be maintained for at least 14 days after a single dose.[3] Therefore, a time-course study with sample collection at various points (e.g., 12 hours, 24 hours, 3 days, 7 days, and 14 days) is recommended to capture both early and sustained effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant change in red blood cell or platelet counts observed. | Insufficient dose or inappropriate timing of sample collection. | Verify the correct dosage and administration route. For a 10 mg/kg dose in mice, ensure sample collection occurs at time points where effects are expected (e.g., from 12 hours up to 14 days post-injection).[3][4] Consider a dose-response study to determine the optimal dose for your specific animal model and endpoint. |
| High variability in response between animals. | Inconsistent administration of the compound. Animal health status. | Ensure precise and consistent administration of KER-050. Monitor the general health of the animals throughout the study, as underlying health issues can affect hematopoietic responses. |
| Unexpected off-target effects. | The biological role of the targeted TGF-β superfamily ligands in other tissues. | KER-050 is designed to be specific for a subset of TGF-β ligands.[4] Review the literature for the roles of Activin A, GDF8, and GDF11 in different biological systems to anticipate potential off-target effects. |
Experimental Protocols & Data
In-Vivo Mouse Study Protocol for Assessing Hematopoietic Response
This protocol is a generalized representation based on published preclinical studies.[3][4]
-
Animal Model: 8-14 week old C57BL/6 mice.[4]
-
Compound Preparation: Prepare RKER-050 (research form of KER-050) in a suitable vehicle (e.g., Tris-buffered saline, pH 7.4).
-
Dosing: Administer a single intraperitoneal (IP) injection of 10 mg/kg RKER-050.[3][4] Include a vehicle-treated control group.
-
Sample Collection: Collect peripheral blood at baseline (pre-dose) and at selected time points post-injection (e.g., 12 hours, 24 hours, 3 days, 7 days, 14 days). Bone marrow can be harvested at the study endpoint for analysis of hematopoietic progenitor populations.
-
Analysis:
-
Perform complete blood counts (CBCs) to quantify red blood cells, hemoglobin, hematocrit, and platelets.
-
Use flow cytometry to analyze bone marrow for specific cell populations (e.g., CD41+ for megakaryocyte progenitors).[4]
-
Quantitative Data Summary from Preclinical Mouse Studies
| Parameter | Dose | Time Point | Observed Effect | Reference |
| Circulating Platelets | 10 mg/kg (single IP dose) | 12 hours | > 2-fold increase relative to vehicle | [4] |
| % CD41+ Bone Marrow Cells | 10 mg/kg (single IP dose) | 12 hours | > 2-fold increase relative to vehicle | [4] |
| CD41+ Cell Ploidy | 10 mg/kg (single IP dose) | 24 hours | Increased | [4] |
| Hematological Parameters (RBCs, Hemoglobin, Hematocrit) | 10 mg/kg (single IP dose) | Maintained for at least 14 days | Increased | [3] |
Visualizations
Caption: Mechanism of action of KER-050 as a ligand trap in the TGF-β signaling pathway.
Caption: A typical experimental workflow for an in-vivo study with KER-050 in mice.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Elritercept, a modified activin receptor IIA ligand trap, increased erythropoiesis and thrombopoiesis in a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.kerostx.com [ir.kerostx.com]
- 4. P1410: RKER-050, A NOVEL INHIBITOR OF TGF-Β SUPERFAMILY SIGNALING, INDUCED PLATELET PRODUCTION IN HEALTHY MOUSE MEGAKARYOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. kerostx.com [kerostx.com]
Technical Support Center: TP-050 (MET Inhibitor)
Disclaimer: The information provided in this technical support center is based on publicly available data for MET inhibitors. "TP-050" is not a widely identified specific MET inhibitor in the provided search results. Therefore, this guide addresses common pitfalls and provides general protocols applicable to research involving MET tyrosine kinase inhibitors. The quantitative data and specific protocols are representative examples and should be optimized for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a MET inhibitor?
This compound is presumed to be a small molecule inhibitor of the c-MET receptor tyrosine kinase. The c-MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion.[1][2] In various cancers, this pathway can be aberrantly activated through mutations, gene amplification, or protein overexpression.[2] this compound likely functions by binding to the kinase domain of the c-MET receptor, blocking its phosphorylation and subsequent activation of downstream signaling cascades.[3]
Q2: What are the key downstream signaling pathways affected by MET inhibition?
Inhibition of c-MET phosphorylation prevents the activation of several key downstream signaling pathways that are critical for tumor growth and survival. These include:
-
RAS-MAPK Pathway: Involved in cell proliferation.
-
PI3K-AKT-mTOR Pathway: Regulates cell survival, growth, and metabolism.[4][5]
-
RAS-CDC42-PAK-Rho Kinase Pathway: Controls cell migration and invasion.[4]
-
β-catenin Pathway: Involved in cell adhesion and gene transcription.[4]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cell Viability in Cancer Cell Lines
-
Question: We are not observing the expected decrease in cell viability after treating MET-amplified/mutated cancer cells with this compound. What could be the cause?
-
Answer:
-
Sub-optimal Compound Concentration or Treatment Duration: Ensure that a proper dose-response and time-course experiment has been conducted to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Incorrect Cell Line Model: Verify that the cell line used has a documented MET-dependent phenotype (e.g., MET amplification, exon 14 skipping mutation). The efficacy of MET inhibitors can be low in unselected patient populations or cell lines without clear MET pathway activation.[6][7]
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in the cell culture medium is not cytotoxic. Also, consider the stability of the compound in your experimental conditions.
-
Presence of Intrinsic Resistance Mechanisms: The cancer cells may have pre-existing resistance mechanisms, such as activation of parallel signaling pathways (e.g., EGFR, HER2) that can compensate for MET inhibition.[4]
-
High Serum Concentration in Culture Medium: Growth factors present in fetal bovine serum (FBS) can sometimes activate alternative survival pathways, masking the effect of the inhibitor. Consider reducing the serum concentration or using serum-free media for a short duration during the experiment, if compatible with your cell line.
-
Issue 2: Development of Acquired Resistance to this compound in Long-Term Studies
-
Question: Our initially sensitive cell line has developed resistance to this compound after continuous culture with the compound. What are the potential mechanisms?
-
Answer: Acquired resistance to MET inhibitors is a known challenge.[6] Potential mechanisms include:
-
Secondary Mutations in the MET Kinase Domain: These mutations can prevent the binding of this compound to its target.
-
MET Gene Amplification: Increased expression of the MET protein can overcome the inhibitory effect of the compound.
-
Activation of Bypass Signaling Pathways: Upregulation of other receptor tyrosine kinases (e.g., EGFR, AXL) can provide alternative survival signals to the cancer cells.[4]
-
Epithelial-to-Mesenchymal Transition (EMT): This phenotypic change can render cells less dependent on the MET pathway.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.[8]
-
Issue 3: Off-Target Effects or Unexpected Toxicity
-
Question: We are observing unexpected cellular phenotypes or toxicity at concentrations where we don't expect to see specific MET inhibition. How can we address this?
-
Answer:
-
Definition of Off-Target Effects: Off-target effects occur when a drug interacts with proteins other than its intended target.[9][10] This can lead to unforeseen biological consequences and toxicity.
-
Characterize Specificity: It is crucial to perform kinase profiling or other specificity assays to understand the broader interaction profile of this compound.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound. Off-target effects are often more pronounced at higher concentrations. The goal is to find a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Use of Control Compounds: Include a structurally related but inactive compound as a negative control to distinguish between specific and non-specific effects.
-
Rescue Experiments: If the off-target effect is known, try to rescue the phenotype by modulating the off-target pathway.
-
Experimental Protocols
1. Cell-Based MET Phosphorylation Assay
This protocol is designed to assess the direct inhibitory effect of this compound on MET receptor phosphorylation.
-
Cell Seeding:
-
Seed MET-dependent cancer cells (e.g., SNU-5, which has MET amplification) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Serum Starvation and Treatment:
-
The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Prepare various concentrations of this compound in serum-free medium.
-
Add the this compound solutions to the cells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
HGF Stimulation:
-
Prepare a solution of HGF in serum-free medium (e.g., 50 ng/mL).
-
Add HGF to the wells (except for the unstimulated control) and incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting to detect phosphorylated MET (p-MET) and total MET. Use an antibody specific for the phosphorylated form of MET and another for the total MET protein.
-
Also, probe for downstream signaling proteins like p-AKT, total AKT, p-ERK, and total ERK.
-
2. In Vivo Xenograft Study in Mice
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of animals.[11][12][13]
-
Cell Implantation:
-
Subcutaneously inject a suspension of MET-dependent cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the formulation of this compound and the vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of the compound.
-
Administer the treatment to the respective groups for the duration of the study.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analyze tumor weight and perform pharmacodynamic studies (e.g., Western blot for p-MET in tumor lysates) and histopathological analysis.
-
Quantitative Data Summary
The following table provides representative data for a hypothetical MET inhibitor, this compound. These values should be experimentally determined for your specific assays.
| Parameter | Value | Cell Line | Assay Type |
| IC50 (p-MET) | 5 nM | SNU-5 | In-cell Western |
| IC50 (Cell Viability) | 50 nM | SNU-5 | 72h CellTiter-Glo |
| Effective Concentration (In Vivo) | 10-50 mg/kg | N/A | Mouse Xenograft |
| Plasma Half-life (Mouse) | 8 hours | N/A | Pharmacokinetics |
Visualizations
Signaling Pathway
Caption: The HGF/c-MET signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating a MET inhibitor like this compound.
References
- 1. alkpositive.org [alkpositive.org]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Clinical Proteomic Technologies for Cancer | Details for MET Proto-Oncogene, Receptor Tyrosine Kinase [antibodies.cancer.gov]
- 6. MET inhibitors in cancer: pitfalls and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 12. Home | ARRIVE Guidelines [arriveguidelines.org]
- 13. nc3rs.org.uk [nc3rs.org.uk]
Enhancing the signal-to-noise ratio in TP-050-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in assays utilizing TP-050.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as RKER-050, is an investigational modified activin receptor type IIA (ActRIIA) ligand trap.[1] Its primary function is to inhibit a specific subset of the Transforming Growth Factor-beta (TGF-β) superfamily ligands, including activin A, activin B, GDF8, and GDF11.[1] By trapping these ligands, this compound prevents them from binding to their cell surface receptors, thereby inhibiting downstream signaling pathways that regulate various cellular processes, including hematopoiesis.[1] In preclinical studies, this compound has been shown to increase platelet and red blood cell counts by promoting the maturation of megakaryocytes and terminal stages of thrombopoiesis.[1]
Q2: What are the common causes of a low signal-to-noise ratio in biochemical and cell-based assays?
A low signal-to-noise (S/N) ratio can stem from either a weak signal or high background. Common causes include:
-
Low Signal:
-
Insufficient concentration of reagents (e.g., this compound, detection antibodies).
-
Suboptimal assay conditions (e.g., incubation time, temperature).
-
Degraded reagents.
-
Low expression of the target receptor or protein in the cell line.[2]
-
-
High Background:
Q3: How can I improve the signal-to-noise ratio in my this compound assay?
To enhance the S/N ratio, you can either increase the signal or decrease the noise.[4]
-
To Increase Signal:
-
Optimize the concentration of this compound and other critical reagents through titration experiments.
-
Ensure optimal assay conditions, such as incubation times and temperatures.
-
Use a cell line with a high expression of the target receptor.
-
-
To Decrease Noise:
-
Include appropriate blocking steps to prevent non-specific binding.
-
Use high-quality, validated reagents.
-
Select appropriate assay plates with low autofluorescence (e.g., black plates for fluorescence assays).[3]
-
Optimize wash steps to remove unbound reagents effectively.
-
Troubleshooting Guides
Issue 1: Weak or No Signal
A weak or absent signal is a common problem that can be addressed by systematically evaluating the assay components and protocol.
Troubleshooting Workflow for Weak Signal
Caption: Troubleshooting workflow for a weak or absent signal.
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Degraded this compound or other critical reagents | Aliquot reagents upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Test a fresh aliquot of reagents. |
| Incorrect reagent concentration | Perform a titration of this compound and detection reagents to determine the optimal concentration for your specific assay conditions. |
| Cellular Issues | |
| Low expression of ActRIIA on the cell surface | Confirm receptor expression using techniques like flow cytometry or Western blotting.[2] Consider using a cell line with higher endogenous expression or an over-expression system. |
| Poor cell health or low viability | Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay. Perform a viability test (e.g., trypan blue exclusion). |
| Serum interference | Serum components can sometimes interfere with ligand-receptor binding. Consider serum-starving the cells for a few hours before the assay.[2] |
| Protocol Issues | |
| Suboptimal incubation times or temperatures | Optimize incubation times and temperatures for each step of the assay (e.g., this compound binding, antibody incubation, substrate development). |
| Inefficient detection step | Ensure the detection system (e.g., enzyme-substrate, fluorophore) is appropriate and that the instrument settings (e.g., gain, excitation/emission wavelengths) are optimized.[3] |
Issue 2: High Background
High background can obscure the specific signal, leading to a poor signal-to-noise ratio.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signal.
| Potential Cause | Recommended Solution |
| Non-Specific Binding | |
| Inadequate blocking | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or the blocking incubation time. Test different blocking buffers. |
| High concentration of detection reagents | Reduce the concentration of primary or secondary antibodies. Perform a titration to find the lowest concentration that still provides a robust signal. |
| Assay Conditions | |
| Insufficient washing | Increase the number of wash steps and/or the volume of wash buffer. Consider adding a mild detergent (e.g., Tween-20) to the wash buffer. |
| Reagent and Plate Issues | |
| Autofluorescence | Use black microplates for fluorescence-based assays to minimize background.[2] Check individual media components and buffers for intrinsic fluorescence. |
| Contaminated reagents | Use fresh, high-purity reagents. Filter-sterilize buffers and solutions. |
Experimental Protocols
Protocol 1: this compound Titration for Optimal Concentration
This protocol describes a method to determine the optimal concentration of this compound for a cell-based assay by generating a dose-response curve.
Experimental Workflow for this compound Titration
Caption: Workflow for determining the optimal this compound concentration.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., one with a TGF-β responsive reporter) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in assay medium. A typical starting range might be from 1 nM to 10 µM.
-
Treatment: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time to allow this compound to bind to the ligands.
-
Ligand Stimulation: Add a constant concentration of the target ligand (e.g., Activin A) to all wells except for the negative control.
-
Second Incubation: Incubate for a period sufficient to elicit a cellular response (e.g., 6-24 hours for reporter gene expression).
-
Detection: Perform the detection assay according to the manufacturer's instructions (e.g., measure luciferase activity, quantify a downstream biomarker by ELISA).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 or IC50 value.
Signaling Pathway
Simplified TGF-β Superfamily Signaling and Inhibition by this compound
Caption: Mechanism of this compound in the TGF-β signaling pathway.
References
Technical Support Center: Dosage Adjustment for TP-050 in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of the hypothetical anti-inflammatory compound, TP-050, for various animal models. The information herein is compiled from established principles of preclinical pharmacokinetics and toxicology and utilizes publicly available data for a well-characterized nonsteroidal anti-inflammatory drug (NSAID) as a surrogate to provide realistic quantitative examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2).[1][2][3] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][3][4]
Q2: How do I determine the appropriate starting dose for this compound in a new animal model?
A2: The most common and recommended method for estimating a starting dose in a new animal model is through allometric scaling. This method extrapolates a known effective or non-toxic dose from one species to another based on body surface area, which correlates better with metabolic rate across species than body weight alone.
Q3: What is allometric scaling and why is it important?
A3: Allometric scaling is a method used to estimate drug doses and pharmacokinetic parameters between different species. It is based on the principle that many physiological processes, including drug metabolism, scale with body weight to a certain power. This approach is more accurate than simple linear scaling based on body weight, as it helps to avoid under- or overdosing in the target species.
Q4: Are there established toxicity levels for this compound in common animal models?
A4: Yes, based on our surrogate data for a similar compound, acute toxicity, as indicated by the median lethal dose (LD50), has been determined for several species. It is crucial to conduct dose-ranging studies to establish the maximum tolerated dose (MTD) for your specific study conditions and animal strain.
Troubleshooting Guides
Problem: I'm observing unexpected toxicity in my animal model at a calculated dose.
-
Possible Cause: The allometrically scaled dose is an estimation. Differences in drug metabolism, protein binding, and target receptor sensitivity between species can lead to varied responses.
-
Solution:
-
Review the Literature: Check for any published studies on compounds with a similar structure or mechanism of action in your chosen animal model.
-
Conduct a Dose-Ranging Study: Start with a dose significantly lower than your calculated dose and escalate in subsequent cohorts to determine the maximum tolerated dose (MTD) in your specific animal strain and experimental conditions.
-
Monitor for Clinical Signs: Closely observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or gastrointestinal distress.
-
Evaluate Pharmacokinetics: If possible, measure the plasma concentration of this compound to determine if the drug's exposure (AUC) is higher than anticipated.
-
Problem: this compound is not showing the expected efficacy in my disease model.
-
Possible Cause: The dose may be too low, or the drug's pharmacokinetic profile in the chosen species may not be optimal for the disease model.
-
Solution:
-
Increase the Dose: If no toxicity was observed at the initial dose, a dose-escalation study can be performed to find a more effective dose.
-
Analyze Pharmacokinetics: Determine the pharmacokinetic parameters (Cmax, Tmax, half-life) of this compound in your animal model. The drug may be cleared too quickly to have a sustained effect.
-
Consider a Different Dosing Regimen: Based on the pharmacokinetic data, you may need to adjust the dosing frequency (e.g., from once a day to twice a day) to maintain therapeutic concentrations.
-
Confirm Target Engagement: If possible, use a pharmacodynamic marker to confirm that this compound is reaching and inhibiting its target (COX enzymes) in the tissue of interest.
-
Data and Protocols
Quantitative Data Summary
The following tables summarize key pharmacokinetic and toxicity data for a surrogate compound, which can be used as a reference for this compound.
Table 1: Pharmacokinetic Parameters of a this compound Surrogate (Oral Administration)
| Parameter | Mouse | Rat | Rabbit | Dog | Pig |
| Dose (mg/kg) | ~40 | 400 | 15-30 | Not Specified | 5 |
| Cmax (µg/mL) | 169 | Not Specified | Not Specified | Not Specified | Not Specified |
| Tmax (h) | 2.00 | 0.5 - 2.0 | Not Specified | Not Specified | Not Specified |
| t1/2 (h) | 2.5 | 1.7 - 2.8 | Not Specified | 2.5 | Not Specified |
Data compiled from various preclinical studies and intended for comparative purposes. Actual values can be influenced by experimental conditions.[5]
Table 2: Acute Oral Toxicity (LD50) of a this compound Surrogate
| Species | LD50 (mg/kg) |
| Mouse | 320 (i.p.) |
| Rat | 636 |
LD50 values are a measure of acute toxicity and may vary between strains and experimental conditions.[6][7]
Table 3: Body Surface Area Conversion Factors (Km)
| Species | Body Weight (kg) | Km |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Pig | 30 | 33 |
| Human | 60 | 37 |
Km = Body Weight (kg) / Body Surface Area (m²). These are standard values used for allometric scaling.
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select the appropriate species and strain for your study.
-
Group Allocation: Assign a small number of animals (e.g., 3-5 per group) to a control group (vehicle only) and at least three dose level groups (low, mid, high). The initial doses can be estimated based on allometric scaling from a known species.
-
Drug Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Clinical Observation: Monitor the animals daily for clinical signs of toxicity, including changes in weight, food and water consumption, behavior, and physical appearance.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
-
Data Analysis: Record all observations and analyze the dose-response relationship for any toxic effects.
Protocol 2: Pharmacokinetic Study
-
Animal Model and Dosing: Select the animal model and administer a single dose of this compound.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, half-life (t1/2), and the area under the concentration-time curve (AUC).
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for adjusting this compound dosage.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]
Mitigating potential cytotoxicity of TP-050 at high concentrations.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating potential cytotoxicity associated with the investigational compound TP-050 at high concentrations. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols to assist you in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations above our desired therapeutic window. What are the potential causes?
High-concentration cytotoxicity can stem from several factors:
-
On-target effects: The pharmacological mechanism of this compound, when excessively activated, may lead to cellular toxicity.[1][2][3]
-
Off-target effects: this compound might be interacting with unintended cellular targets, causing toxicity through pathways unrelated to its primary mechanism of action.[1][2][3][4] This is a common challenge with small molecule inhibitors.[4]
-
Physicochemical properties: Poor solubility of this compound at high concentrations can lead to compound precipitation, which can cause physical stress and damage to cells.
-
Formulation issues: Components of the vehicle or formulation used to dissolve this compound may contribute to cytotoxicity.
Q2: What initial steps can we take to troubleshoot and understand the observed cytotoxicity?
A systematic approach is crucial. We recommend the following initial steps:
-
Confirm the finding: Repeat the cytotoxicity assay, ensuring consistent cell seeding density and compound concentration. High variability between replicate wells can indicate issues with pipetting or cell health.
-
Assay-specific controls: Run a control with your vehicle (e.g., DMSO) at the highest concentration used to ensure it is not the source of toxicity. Also, include a positive control known to induce cytotoxicity in your cell line.
-
Visual inspection: Examine the cells under a microscope for any signs of compound precipitation at high concentrations.
-
Orthogonal testing: Use a secondary cytotoxicity assay that measures a different cellular endpoint to validate your initial findings. For example, if you initially used an MTT assay (metabolic activity), consider a lactate dehydrogenase (LDH) release assay (membrane integrity).
Q3: How can we differentiate between on-target and off-target cytotoxicity of this compound?
Differentiating between on-target and off-target effects is a critical step in understanding and mitigating cytotoxicity.[1][2][3][4]
-
Target engagement assays: Confirm that this compound is engaging its intended target at the concentrations where cytotoxicity is observed.
-
Target modulation experiments: If the target of this compound is an enzyme, you can overexpress or knockdown/knockout the target protein using techniques like CRISPR or siRNA.[4] If the cytotoxicity is on-target, cells with reduced target expression should be more resistant to this compound.[4]
-
Rescue experiments: If the target's downstream signaling is known, attempt to "rescue" the cells from cytotoxicity by modulating downstream components.
-
Structural analogs: Synthesize and test analogs of this compound that are designed to have reduced affinity for the primary target but similar physicochemical properties. If these analogs retain cytotoxicity, it is more likely to be an off-target effect.
Troubleshooting Guide: High Cytotoxicity in In Vitro Assays
This guide addresses common issues encountered when observing high-than-expected cytotoxicity with investigational compounds like this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in control wells | Cell stress or death due to suboptimal culture conditions. | Ensure optimal cell density, use fresh media, and handle cells gently during plating.[5] |
| Contamination (mycoplasma or bacterial). | Regularly test cell cultures for contamination. | |
| Inconsistent results between experiments | Variability in cell passage number or health. | Use cells within a consistent and low passage number range. |
| Reagent variability. | Prepare fresh reagents for each experiment and use calibrated pipettes. | |
| Compound precipitation at high concentrations | Poor aqueous solubility of this compound. | Visually inspect wells for precipitates. Consider formulation strategies to improve solubility. |
| High solvent concentration (e.g., DMSO). | Keep the final DMSO concentration below 0.5% and consistent across all wells. | |
| Discrepancy between different cytotoxicity assays | The compound interferes with assay components. | Run a cell-free assay control to check for direct interaction between the compound and assay reagents. |
| Different mechanisms of cell death are being measured. | Use a multi-parametric approach to assess apoptosis, necrosis, and metabolic activity. |
Strategies for Mitigating this compound Cytotoxicity
Formulation-Based Approaches
Modifying the formulation of this compound can significantly reduce its cytotoxicity by improving solubility and bioavailability, potentially allowing for lower effective concentrations.[6][7][8][9]
| Formulation Strategy | Principle | Potential Advantages | Considerations |
| Cyclodextrin Complexation | Encapsulates the hydrophobic this compound molecule within the cyclodextrin's lipophilic core, increasing its aqueous solubility.[6][9][10][11][12] | Reduced precipitation, potential for lower effective concentrations, and may decrease local irritation.[6][12] | The type of cyclodextrin and the drug-to-cyclodextrin ratio need to be optimized.[6][10][11] |
| Nanoparticle Encapsulation | Encapsulates this compound within a nanoparticle carrier (e.g., liposomes, polymeric nanoparticles).[7][8][13][14][15] | Can improve drug delivery to target cells, reduce systemic toxicity, and allow for controlled release.[7][8][13][14] | The nanoparticle formulation must be characterized for size, charge, and drug release kinetics.[7][15] |
| Use of Co-solvents and Excipients | Incorporating specific excipients can enhance the stability and solubility of this compound in the formulation.[16][17][18][19][20] | A straightforward approach to improve the physicochemical properties of the formulation. | The chosen excipients must be non-toxic and compatible with the intended application.[16][18] |
Experimental Condition Optimization
The Effect of Serum Proteins:
Serum proteins in cell culture media can bind to small molecules, reducing the free concentration available to interact with cells.[21][22][23][24][25] This can impact the observed potency and cytotoxicity.
-
Recommendation: Evaluate the cytotoxicity of this compound in media containing different concentrations of serum (e.g., 1%, 5%, 10% FBS). This will help determine the extent to which serum protein binding affects its activity. A significant shift in the IC50 value with varying serum concentrations suggests strong protein binding.[21]
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Cytotoxicity using siRNA
Objective: To determine if the cytotoxicity of this compound is mediated by its intended target.
Methodology:
-
Cell Seeding: Plate the cells of interest in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of transfection complexes: one with a non-targeting control siRNA and another with an siRNA specific to the target of this compound.
-
Follow the manufacturer's protocol for the transfection reagent.
-
Incubate the cells with the transfection complexes for 24-48 hours to allow for target protein knockdown.
-
-
Confirmation of Knockdown: In a parallel plate, lyse the cells and perform a Western blot or qPCR to confirm the reduction in the target protein expression.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Remove the transfection medium from the 96-well plate and add the medium containing the different concentrations of this compound.
-
Include untreated control wells for both non-targeting and target-specific siRNA-treated cells.
-
-
Cytotoxicity Assessment:
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the IC50 value for this compound in both the control and target-knockdown cells.
-
A significant rightward shift in the IC50 curve for the target-knockdown cells indicates that the cytotoxicity is at least partially on-target.
-
Protocol 2: Preparation and Evaluation of a Cyclodextrin-Based Formulation of this compound
Objective: To improve the solubility and reduce the cytotoxicity of this compound using a cyclodextrin formulation.
Methodology:
-
Cyclodextrin Selection: Based on the properties of this compound, select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Complex Formation:
-
Prepare a stock solution of HP-β-CD in an appropriate buffer (e.g., PBS).
-
Prepare a concentrated stock solution of this compound in an organic solvent (e.g., DMSO).
-
Slowly add the this compound stock solution to the cyclodextrin solution while stirring.
-
Allow the mixture to equilibrate (e.g., overnight at room temperature) to facilitate the formation of the inclusion complex.
-
-
Characterization (Optional but Recommended):
-
Confirm complex formation using techniques such as phase solubility studies, NMR, or differential scanning calorimetry.
-
-
Cytotoxicity Assessment:
-
Prepare serial dilutions of both the free this compound and the this compound-cyclodextrin complex in cell culture medium.
-
Treat cells with both formulations and assess cytotoxicity as described in Protocol 1.
-
-
Data Analysis:
-
Compare the IC50 values of the free and formulated this compound. A higher IC50 for the formulated compound, coupled with improved solubility, suggests a reduction in cytotoxicity.
-
Visualizations
Caption: A workflow for the systematic investigation and mitigation of this compound cytotoxicity.
Caption: A logic diagram illustrating the experimental approach to distinguish between on- and off-target cytotoxicity.
References
- 1. homework.study.com [homework.study.com]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciencedaily.com [sciencedaily.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dovepress.com [dovepress.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. chemintel360.com [chemintel360.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. colorcon.com [colorcon.com]
- 21. researchgate.net [researchgate.net]
- 22. Effect of blood protein concentrations on drug-dosing regimes: practical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 25. derangedphysiology.com [derangedphysiology.com]
Validation & Comparative
Comparative Efficacy Analysis of GRIN2A Activators: A Guide for Researchers
For dissemination to researchers, scientists, and drug development professionals.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial component in synaptic transmission and plasticity. The GRIN2A gene encodes the GluN2A subunit of this receptor, and modulation of its activity holds significant therapeutic potential for a range of neurological and psychiatric disorders. This guide provides a comparative analysis of the efficacy of various compounds that activate or modulate the GRIN2A-containing NMDA receptor. As no publicly available information exists for a compound designated "TP-050," this guide will use the well-characterized GRIN2A Positive Allosteric Modulator (PAM), GNE-0723, as a representative activator for the purpose of comparison. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions in their drug discovery and development endeavors.
Quantitative Efficacy of GRIN2A Modulators
The following table summarizes the in vitro efficacy of selected GRIN2A modulators. The data is derived from whole-cell patch-clamp electrophysiology and calcium imaging assays on recombinant cell lines expressing human GRIN2A-containing NMDA receptors.
| Compound | Modulator Type | Assay Type | Key Efficacy Metrics | Cell Line | Reference |
| GNE-0723 (as this compound proxy) | Positive Allosteric Modulator (PAM) | Electrophysiology | EC₅₀ ≈ 20 nM | CHO or HEK293 | [1] |
| Electrophysiology | ~2.4-fold potentiation of peak current (at 1 µM) | CHO cells | [1] | ||
| GNE-8324 | Positive Allosteric Modulator (PAM) | Electrophysiology | ~10-fold increase in glutamate potency | Not Specified | [2] |
| Electrophysiology | Slower channel deactivation kinetics compared to GNE-6901 | Not Specified | [2] | ||
| TCN-201 | Negative Allosteric Modulator (NAM) | Electrophysiology | IC₅₀ ≈ 56 nM (in the presence of 3 µM glycine) | Xenopus Oocytes | [3][4] |
| Electrophysiology | ~59% inhibition of triheteromeric GluN1/GluN2A/GluN2B receptors | Xenopus Oocytes | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy data. Below are outlines of the key experimental protocols used to characterize GRIN2A modulators.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel function with high temporal and spatial resolution. It allows for the direct measurement of the electrical currents passing through the NMDA receptor channel in response to agonist and modulator application.
Objective: To determine the potency (EC₅₀ or IC₅₀) and efficacy (degree of potentiation or inhibition) of test compounds on GRIN2A-containing NMDA receptors.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with plasmids encoding the human GluN1 and GluN2A subunits. A reporter gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Cell Preparation: After 24-48 hours of expression, the cells are transferred to a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with an external recording solution.
-
Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the membrane of a transfected cell. A high-resistance seal ("giga-seal") is formed, and the membrane patch under the pipette is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV to -70 mV.
-
Agonist and Compound Application: A baseline NMDA receptor-mediated current is established by applying a solution containing the co-agonists glutamate and glycine (or D-serine). The test compound (e.g., GNE-0723) is then co-applied with the agonists at various concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded, amplified, and digitized. The peak current amplitude, deactivation kinetics, and other parameters are analyzed to determine the effect of the compound. Dose-response curves are generated to calculate EC₅₀ or IC₅₀ values.[5][6]
Calcium Imaging Assay
This high-throughput method measures the influx of calcium (Ca²⁺) through the NMDA receptor channel, which is an indicator of receptor activation. It is particularly useful for primary screening of large compound libraries.
Objective: To screen for and characterize compounds that modulate Ca²⁺ influx through GRIN2A-containing NMDA receptors.
Methodology:
-
Cell Culture and Transfection: Similar to the electrophysiology protocol, HEK293 or CHO cells are transfected with plasmids for GluN1 and GluN2A.
-
Fluorescent Dye Loading: The transfected cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit a change in fluorescence intensity upon binding to Ca²⁺.
-
Assay Plate Preparation: The cells are plated in a multi-well microplate.
-
Compound and Agonist Addition: The test compound is added to the wells, followed by the addition of glutamate and glycine to activate the NMDA receptors.
-
Fluorescence Measurement: A fluorescence plate reader or a high-content imaging system is used to measure the change in fluorescence intensity in each well over time. An increase in fluorescence indicates an increase in intracellular Ca²⁺ concentration due to receptor activation.
-
Data Analysis: The fluorescence signals are analyzed to determine the extent of potentiation or inhibition by the test compound. Dose-response curves can be generated to determine the compound's potency.[7]
Visualizations
GRIN2A Signaling Pathway
Activation of the GRIN2A-containing NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to initiate a cascade of downstream signaling events. A key pathway involves the activation of the Ras-ERK and CaMKII pathways, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and subsequent changes in gene expression that are critical for synaptic plasticity.[8]
Caption: GRIN2A-mediated downstream signaling cascade.
Experimental Workflow for GRIN2A Activator Screening
The following diagram illustrates a typical workflow for identifying and characterizing novel GRIN2A activators.
Caption: Workflow for GRIN2A activator discovery.
References
- 1. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities for Precision Treatment of GRIN2A and GRIN2B Gain-of-Function Variants in Triheteromeric N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct roles of GRIN2A and GRIN2B variants in neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epilepsy-associated GRIN2A mutations reduce NMDA receptor trafficking and agonist potency – molecular profiling and functional rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GluN2A/ERK/CREB Signaling Pathway Involved in Electroacupuncture Regulating Hypothalamic-Pituitary-Adrenal Axis Hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of GluN2A-Targeting Compounds Over Other NMDA Receptor Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of compounds targeting the GRIN2A (GluN2A) subunit of the N-methyl-D-aspartate (NMDA) receptor. As the original compound of interest, TP-050, could not be identified in publicly available research, this document focuses on well-characterized, selective GluN2A antagonists, such as TCN-201, to illustrate the validation of selectivity. The methodologies and data presented herein serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting the GluN2A subunit in various neurological disorders.
Comparative Selectivity of GluN2A Antagonists
The following table summarizes the inhibitory potency (IC50) and selectivity of representative GluN2A-selective antagonists against various NMDA receptor subunit compositions. This data is crucial for designing experiments that can effectively isolate the function of GluN2A-containing receptors.
| Compound | Target Subunit | IC50 / Ki (nM) | Selectivity Fold (vs. GluN2A) | Reference |
| TCN-201 | GluN1/GluN2A | 320 | - | [1] |
| GluN1/GluN2B | >300,000 | >1000 | [1] | |
| GluN1/GluN2C | >300,000 | >1000 | [1] | |
| GluN1/GluN2D | >300,000 | >1000 | [1] | |
| NVP-AAM077 | GluN1/GluN2A | ~10 | - | [2] |
| GluN1/GluN2B | ~50-110 | ~5-11 | [2] | |
| ST3 | GluN1/GluN2A | 52 (Ki) | - | |
| GluN1/GluN2B | 782 (Ki) | 15 | ||
| GluN1/GluN2C | 107 (Ki) | 2 | ||
| GluN1/GluN2D | 400 (Ki) | 7.7 |
Experimental Protocols
The determination of compound selectivity for NMDA receptor subunits relies on precise and robust experimental methodologies. The most common techniques are electrophysiological recordings from recombinant receptors expressed in heterologous systems.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a widely used method for studying the pharmacology of ion channels, including NMDA receptors.
1. Receptor Expression:
-
cRNAs encoding the human GluN1 and individual GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D) are synthesized in vitro.
-
Xenopus laevis oocytes are injected with a mixture of GluN1 and a specific GluN2 cRNA.
-
The oocytes are incubated for 2-5 days to allow for the expression of functional NMDA receptors on the cell surface.
2. Electrophysiological Recording:
-
An oocyte expressing a specific NMDA receptor subtype is placed in a recording chamber and perfused with a recording solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The membrane potential is held at a negative potential (e.g., -40 mV to -70 mV) to ensure Mg2+ block is relieved.
3. Data Acquisition and Analysis:
-
NMDA receptor-mediated currents are evoked by the application of glutamate and the co-agonist glycine.
-
The antagonist is co-applied with the agonists at varying concentrations to determine its inhibitory effect.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-evoked current, is calculated by fitting the concentration-response data to a logistical equation.
Whole-Cell Patch-Clamp in HEK293 Cells
This method offers a higher temporal resolution and is well-suited for studying the kinetics of receptor modulation.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding the GluN1 and a specific GluN2 subunit. A fluorescent protein (e.g., GFP) is often co-transfected to identify transfected cells.
2. Electrophysiological Recording:
-
A glass micropipette with a small tip opening is used to form a high-resistance seal (a "gigaseal") with the membrane of a transfected cell.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped, and agonist-evoked currents are recorded.
3. Data Analysis:
-
Similar to TEVC, concentration-response curves are generated by applying the antagonist at various concentrations in the presence of agonists.
-
IC50 values are determined to quantify the potency of the antagonist on the specific NMDA receptor subtype.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in validating GluN2A selectivity, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the downstream signaling pathway of GRIN2A-containing NMDA receptors.
References
The Critical Role of an Inactive Control in Preclinical Research: A Comparative Guide
In the landscape of drug discovery and development, the accuracy and reproducibility of experimental data are paramount. A key component in ensuring the validity of research findings is the appropriate use of controls. This guide provides a comparative analysis of experimental results using an active compound versus a structurally similar, inactive negative control, highlighting the indispensable role of the latter in distinguishing specific biological effects from off-target or non-specific activities.
For the purpose of this guide, we will consider a hypothetical scenario involving the testing of a novel kinase inhibitor, "Kinhibitor-7," and its corresponding inactive negative control, "NC-Kinhibitor-7."
Distinguishing On-Target Efficacy from Non-Specific Effects
A well-designed negative control should ideally be a molecule with high structural similarity to the active compound but lacking the specific functional group responsible for its biological activity. This allows researchers to account for effects stemming from the chemical scaffold itself, such as solubility issues, off-target interactions, or cellular stress responses, which could otherwise be misattributed to the intended mechanism of action of the active drug.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the results of a series of in vitro experiments comparing the activity of Kinhibitor-7, NC-Kinhibitor-7, and a vehicle control (DMSO) in a cancer cell line known to be dependent on the target kinase.
| Parameter | Kinhibitor-7 | NC-Kinhibitor-7 | Vehicle (DMSO) | Significance |
| Target Kinase IC50 | 50 nM | > 10,000 nM | Not Applicable | Demonstrates specific inhibition by Kinhibitor-7. |
| Cell Viability (MTT Assay) | 45% reduction at 1 µM | < 5% reduction at 1 µM | No significant change | Indicates the cytotoxic effect is due to target inhibition. |
| Off-Target Kinase X IC50 | > 5,000 nM | > 10,000 nM | Not Applicable | Shows specificity of Kinhibitor-7 for its intended target. |
| Caspase-3/7 Activity | 3.5-fold increase | No significant change | No significant change | Links the reduction in cell viability to apoptosis induction. |
The data clearly illustrates that while Kinhibitor-7 exhibits potent and specific inhibition of the target kinase, leading to a significant reduction in cell viability and induction of apoptosis, the inactive control, NC-Kinhibitor-7, shows no such effects, even at high concentrations. This provides strong evidence that the observed cellular effects of Kinhibitor-7 are a direct result of its on-target activity.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Kinhibitor-7, NC-Kinhibitor-7, or vehicle (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Target Phosphorylation
-
Cell Lysis: Treat cells with the compounds for 2 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate 20 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target protein and a total protein loading control, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Experimental Design and Biological Pathways
To further clarify the experimental logic and the biological context, the following diagrams illustrate the workflow and the targeted signaling pathway.
Cross-validation of TP-050's effects in different cell lines.
- 1. 2520. A Phase 1b Study of the Safety, Pharmacokinetics, and Ex Vivo Tick Killing of the Lyme Prophylaxis Candidate TP-05 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nspharma.com [nspharma.com]
- 3. mdaconference.org [mdaconference.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. youtube.com [youtube.com]
- 6. P1410: RKER-050, A NOVEL INHIBITOR OF TGF-Β SUPERFAMILY SIGNALING, INDUCED PLATELET PRODUCTION IN HEALTHY MOUSE MEGAKARYOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
KER-050 (Elritercept): A Ligand Trap for Hematological Disorders
An Objective Comparative Analysis of TP-050 and Functionally Similar Molecules: In-Vitro and In-Vivo Experimental Data
The designation "this compound" does not correspond to a single, publicly documented therapeutic agent. However, research indicates that this query may relate to several investigational compounds with similar nomenclature, each with distinct mechanisms of action and therapeutic targets. This guide provides a comparative analysis of three such compounds: KER-050 , a ligand trap for hematological disorders; NS-050 , an antisense oligonucleotide for Duchenne muscular dystrophy; and TP-05 , an oral prophylactic for Lyme disease. The following sections detail the available in-vitro and in-vivo experimental data, methodologies, and mechanisms of action for each, presented for an audience of researchers, scientists, and drug development professionals.
KER-050 is an investigational therapeutic designed to treat cytopenias, such as anemia and thrombocytopenia, by modulating the transforming growth factor-beta (TGF-β) superfamily signaling pathway. It acts as a ligand trap, binding to and inhibiting a subset of TGF-β ligands that negatively regulate hematopoiesis.
In-Vitro & In-Vivo Performance Data
| Parameter | In-Vitro/In-Vivo | Model | Key Results | Reference |
| Red Blood Cell (RBC) Production | In-Vivo | Cynomolgus Monkeys | Dose-dependent increases in RBC number, hematocrit, and hemoglobin observed after subcutaneous administration. | [1] |
| Platelet Count | In-Vivo | Healthy Human Volunteers | Robust, dose-dependent increases in platelet count observed after a single dose. A dose of 4.5 mg/kg resulted in an increase of ≥30 x 10⁹ cells/L. | [1] |
| Erythroid Maturation | In-Vivo | C57BL/6 Mice | Promotes terminal maturation of late-stage erythroid precursors and expands the early-stage precursor population. | [2] |
| Thrombopoiesis | In-Vivo | C57BL/6 Mice | A single 10 mg/kg intraperitoneal dose resulted in a >2-fold increase in circulating platelet counts and percent of CD41+ bone marrow cells (megakaryocyte marker) at 12 hours post-treatment. | [3] |
| Proplatelet Formation | In-Vitro | Mouse Bone Marrow Cells | RKER-050 increased the percentage of megakaryocytes producing proplatelets and partially rescued the inhibitory effects of Activin A on proplatelet formation. | [3] |
| Clinical Efficacy (Lower-Risk MDS) | In-Vivo | Human Phase 2 Trial | 51.8% of evaluable patients achieved an overall erythroid response. | [4] |
| Clinical Efficacy (Myelofibrosis) | In-Vivo | Human Phase 2 Trial | Treatment with KER-050 at 0.75 mg/kg resulted in increased reticulocytes and platelets. |
Experimental Protocols
-
In-Vivo Murine Studies (Thrombopoiesis): 8-14-week-old C57BL/6 mice received a single intraperitoneal dose of RKER-050 (a research form of KER-050) at 10 mg/kg. Platelet number, percentage of CD41+ cells, and ploidy were assessed at multiple timepoints post-dose[3].
-
In-Vitro Proplatelet Formation Assay: Lineage-negative cells were isolated from the bone marrow of untreated mice and cultured with thrombopoietin and hirudin for 3 days. Enriched megakaryocytes were then cultured with vehicle, RKER-050, Activin A, or a combination for 16-18 hours to assess the percentage of megakaryocytes producing proplatelets[3].
-
Phase 2 Clinical Trial in Lower-Risk MDS: Patients with very low-, low-, or intermediate-risk myelodysplastic syndromes received KER-050. The safety and efficacy were evaluated, with the primary efficacy endpoint being erythroid response[4][5].
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of KER-050 and a generalized workflow for its evaluation.
Caption: KER-050 Mechanism of Action.
Caption: General Drug Development Workflow.
NS-050/NCNP-03: An Exon-Skipping Therapy for Duchenne Muscular Dystrophy
NS-050/NCNP-03 is an investigational antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 50 skipping. By inducing the cellular machinery to "skip" over exon 50 of the dystrophin pre-mRNA, it aims to restore the reading frame and enable the production of a truncated but functional dystrophin protein.
In-Vitro & In-Vivo Performance Data
Quantitative in-vitro and in-vivo data on the efficacy of NS-050/NCNP-03 are not yet publicly available as the Phase 1/2 clinical trial (Meteor50) is currently ongoing. The primary objectives of this trial are to assess safety, tolerability, pharmacokinetics, and dystrophin protein levels in skeletal muscle[6][7].
| Parameter | In-Vitro/In-Vivo | Model | Key Endpoints | Reference |
| Dystrophin Production | In-Vivo | Ambulant Boys with DMD | Quantification of dystrophin protein in skeletal muscle biopsies. | [6] |
| Muscle Strength & Mobility | In-Vivo | Ambulant Boys with DMD | Assessment of muscle function and mobility. | [7] |
| Safety & Tolerability | In-Vivo | Ambulant Boys with DMD | Monitoring of adverse events. | [6] |
Experimental Protocols
-
Meteor50 Phase 1/2 Clinical Trial: A two-part, multicenter study in ambulant boys aged ≥4 to <15 years with a confirmed DMD gene mutation amenable to exon 50 skipping.
-
Part 1: Randomized, double-blind, placebo-controlled, multiple-ascending dose study to evaluate safety, tolerability, and pharmacokinetics. Participants receive escalating intravenous doses of NS-050/NCNP-03 or placebo once weekly[8].
-
Part 2: Open-label study where participants receive the maximum tolerated dose once weekly for 24 weeks to evaluate dystrophin protein levels and clinical efficacy[6].
-
Signaling Pathway and Experimental Workflow
Caption: NS-050 Mechanism of Action.
TP-05 (Lotilaner): An Oral Prophylactic for Lyme Disease
TP-05 is an oral formulation of lotilaner, an anti-parasitic agent, being investigated for the prevention of Lyme disease. It is designed to kill ticks that attach to the body before they can transmit the Borrelia burgdorferi bacterium.
In-Vitro & In-Vivo Performance Data
| Parameter | In-Vitro/In-Vivo | Model | Key Results | Reference |
| Tick Killing Efficacy | Ex-Vivo | Human Serum | Serum from subjects dosed with TP-05 demonstrated killing of adult and nymph ticks as early as 2 hours post-dose, with a sustained effect observed at Day 151. | [9][10] |
| Tick Mortality (Phase 2a) | In-Vivo | Healthy Human Volunteers | Day 1: Mean tick mortality of 97.0% (high dose) and 92.0% (low dose) vs. 5.0% for placebo (p < 0.0001). | [11] |
| Tick Mortality (Phase 2a) | In-Vivo | Healthy Human Volunteers | Day 30: Mean tick mortality of 89.0% (high dose) and 91.0% (low dose) vs. 9.0% for placebo (p < 0.001). | [11][12] |
| Pharmacokinetics (Tmax) | In-Vivo | Healthy Human Volunteers | Tmax under fed conditions ranged from 5-8 hours post-dose. | [9][10] |
| Pharmacokinetics (Half-life) | In-Vivo | Healthy Human Volunteers | Approximately 8 weeks. | [9][10] |
| Safety | In-Vivo | Healthy Human Volunteers | Generally safe and well-tolerated in a Phase 1b study. The most common treatment-emergent adverse event was headache. | [9][10] |
Experimental Protocols
-
Phase 1b "Callisto" Trial: A randomized, double-blind, single- and multiple-ascending dose study in healthy subjects to evaluate the safety, tolerability, food-effect, and pharmacokinetics of TP-05. An ex-vivo tick killing model was used, where ticks were fed on serum from dosed subjects[9][13].
-
Phase 2a "Carpo" Trial: A randomized, double-blind, placebo-controlled trial to evaluate the efficacy of a single dose of TP-05 in killing sterile, non-disease carrying ticks attached to the skin of healthy volunteers. Tick mortality was assessed 24 hours after placement at Day 1 and Day 30[11][12].
Signaling Pathway and Experimental Workflow
Caption: TP-05 Mechanism of Action.
Caption: TP-05 Clinical Trial Workflow.
Comparative Summary
While a direct head-to-head comparison is not feasible due to their different therapeutic indications and mechanisms of action, the following table summarizes the key characteristics of each compound.
| Feature | KER-050 (Elritercept) | NS-050/NCNP-03 | TP-05 (Lotilaner) |
| Therapeutic Area | Hematology (Anemia, Thrombocytopenia) | Rare Disease (Duchenne Muscular Dystrophy) | Infectious Disease (Lyme Disease Prophylaxis) |
| Mechanism of Action | TGF-β Superfamily Ligand Trap | Antisense Oligonucleotide (Exon Skipping) | GABA-gated Chloride Channel Inhibitor |
| Target | Activin A, Activin B, GDF8, GDF11 | Dystrophin pre-mRNA (Exon 50) | Parasite-specific GABA-gated Chloride Channels |
| Primary Effect | Promotes hematopoiesis | Production of truncated, functional dystrophin | Kills ticks |
| Development Stage | Phase 2 Clinical Trials | Phase 1/2 Clinical Trial | Phase 2a Clinical Trial Completed |
This guide provides a snapshot of the publicly available data for KER-050, NS-050, and TP-05. As clinical development for these compounds is ongoing, further data will become available that will allow for a more comprehensive understanding of their respective safety and efficacy profiles.
References
- 1. Document [sec.gov]
- 2. Paper: Ker-050, a Novel Inhibitor of Tgfβ Superfamily Signaling, Induces Red Blood Cell Production By Promoting Multiple Stages of Erythroid Differentiation [ash.confex.com]
- 3. P1410: RKER-050, A NOVEL INHIBITOR OF TGF-Β SUPERFAMILY SIGNALING, INDUCED PLATELET PRODUCTION IN HEALTHY MOUSE MEGAKARYOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Keros Therapeutics Presents Clinical Data from its KER-050 Program at the 65th American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. neurologylive.com [neurologylive.com]
- 8. nspharma.com [nspharma.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 2520. A Phase 1b Study of the Safety, Pharmacokinetics, and Ex Vivo Tick Killing of the Lyme Prophylaxis Candidate TP-05 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vax-before-travel.com [vax-before-travel.com]
- 12. Positive Phase 2a Carpo Trial Outcomes for TP-05 Lyme Disease Prevention [synapse.patsnap.com]
- 13. Tarsus Announces Positive Topline Data from Phase 1b Callisto Trial & Initiates Phase 2a Carpo Human Tick Kill Trial Evaluating TP-05, a Novel, Oral Therapeutic for the Prevention of Lyme Disease [drug-dev.com]
A Comparative Analysis of TP-050 and Other Neuroprotective Agents: An In Vitro Potency Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of TP-050, a novel neuroprotective agent, alongside other prominent neuroprotective compounds. The data presented is intended to offer a quantitative and objective assessment to aid in research and development efforts within the field of neuroprotection.
Introduction to this compound and Comparative Agents
This compound has been identified as a selective positive allosteric modulator (PAM) of the GRIN2A (GluN2A) subunit of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a crucial component of excitatory neurotransmission in the central nervous system and is implicated in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor is associated with a variety of neurological disorders, making it a key target for neuroprotective therapies.
This guide compares the in vitro potency of this compound with other agents that modulate the NMDA receptor, including:
-
GNE-0723: A potent and brain-penetrant positive allosteric modulator of GluN2A-containing NMDA receptors.
-
24(S)-Hydroxycholesterol: An endogenous cholesterol metabolite that acts as a positive allosteric modulator of NMDA receptors.[1][2]
-
Pregnenolone Sulfate: A neurosteroid that can positively modulate NMDA receptor activity.[3][4][5]
-
Memantine: A low-affinity, uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[6]
-
Riluzole: A drug used to treat amyotrophic lateral sclerosis (ALS) with a multi-faceted neuroprotective mechanism that includes modulation of glutamate transmission.[7][8]
Comparative Potency of Neuroprotective Agents
The following table summarizes the in vitro potency of this compound and a selection of other neuroprotective agents. It is important to note that the experimental conditions under which these values were obtained may vary, which can influence the absolute potency values. For a direct and definitive comparison, these agents would ideally be tested in a head-to-head study under identical conditions.
| Compound | Target/Mechanism | Assay Type | Cell Line/System | Potency (EC50/IC50) |
| This compound | GRIN2A Positive Allosteric Modulator | Ca2+ Influx Assay | CHO cells expressing GluN2A/GluN1a | 0.51 µM (EC50) |
| GNE-0723 | GluN2A Positive Allosteric Modulator | Not specified | Not specified | 21 nM (EC50)[9] |
| 24(S)-Hydroxycholesterol | NMDA Receptor Positive Allosteric Modulator | Whole-cell patch-clamp | Neonatal mouse hippocampal neurons | ~1.2 µM (EC50)[10] |
| Pregnenolone Sulfate | NMDA Receptor Positive Allosteric Modulator | Whole-cell patch-clamp | HEK cells expressing GluN1/GluN2B | ~21 µM (EC50)[4] |
| Memantine | NMDA Receptor Antagonist | Propidium Iodide uptake (cell death) | Organotypic rat hippocampal slice cultures | ~1 µM (EC50)[11] |
| Memantine | NMDA Receptor Antagonist | Field Potential Measurement (neuroprotection) | Rat striatal spiny neurons (in vitro ischemia) | 5 µM (EC50)[6] |
| Riluzole | Multiple, including glutamate release inhibition | Not specified for a direct EC50 in a comparable assay | Various in vitro models | Not directly comparable |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated.
NMDA Receptor Signaling Pathway
The diagram below illustrates the central role of the NMDA receptor in excitatory neurotransmission and the points of intervention for various neuroprotective agents.
Caption: Simplified signaling pathway of the NMDA receptor and points of modulation.
Experimental Workflow for In Vitro Potency Assessment
The following diagram outlines a typical workflow for determining the potency of a neuroprotective agent using a cell-based calcium influx assay.
Caption: General workflow for a fluorescent calcium influx assay.
Experimental Protocols
General Protocol for a Calcium Influx Assay in Recombinant Cells
This protocol provides a general framework for assessing the potency of NMDA receptor modulators. Specific parameters such as cell line, transfection reagents, dye, and agonist concentrations should be optimized for each specific experiment.
1. Cell Culture and Transfection:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous receptor expression and high transfection efficiency.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the human or rat GluN1 and GluN2A subunits of the NMDA receptor. A reporter gene such as Green Fluorescent Protein (GFP) can be co-transfected to identify successfully transfected cells.
2. Assay Preparation:
-
Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). Cells are incubated to allow for dye uptake and de-esterification.
-
Washing: Cells are washed with an assay buffer to remove extracellular dye.
3. Compound Application and Signal Detection:
-
Instrumentation: The microplate is placed in a fluorescence plate reader equipped with an automated liquid handling system.
-
Baseline Measurement: A baseline fluorescence reading is taken before the addition of any compounds.
-
Compound Addition: Test compounds (e.g., this compound) are added at various concentrations and incubated for a predetermined period.
-
Agonist Stimulation: A solution containing an NMDA receptor agonist (glutamate) and co-agonist (glycine) is added to stimulate receptor activation and subsequent calcium influx. The concentration of glutamate is typically at a sub-maximal level (e.g., EC20 or EC30) to allow for the potentiation effect of PAMs to be observed.
-
Fluorescence Reading: The fluorescence intensity is measured kinetically over time to capture the peak calcium response.
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Dose-response curves are generated by plotting the ΔF against the logarithm of the test compound concentration.
-
The EC50 (for agonists and PAMs) or IC50 (for antagonists) values are determined by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
This compound demonstrates potent in vitro activity as a positive allosteric modulator of the GRIN2A subunit of the NMDA receptor. Its potency is within the range of other well-characterized neuroprotective agents that target the NMDA receptor, although direct comparisons are limited by variations in experimental protocols. The data presented in this guide, along with the outlined methodologies, provide a valuable resource for researchers in the field of neuroprotective drug discovery and development. Further studies, including head-to-head comparisons in standardized assays and in vivo models, will be crucial to fully elucidate the therapeutic potential of this compound relative to other neuroprotective strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine reduces neuronal dysfunctions triggered by in vitro ischemia and 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Riluzole, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS) [neurofit.com]
- 8. Neuroprotective effects of riluzole: an electrophysiological and histological analysis in an in vitro model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GNE-0723 | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 10. jneurosci.org [jneurosci.org]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
Unveiling Neuroplasticity: A Comparative Analysis of Leading Enhancement Strategies
For Immediate Release
This guide offers a comparative analysis of prominent strategies for enhancing neuroplasticity, a fundamental process in learning, memory, and neural repair. In the absence of published data on TP-050, this document focuses on three well-researched alternatives: the selective serotonin reuptake inhibitor (SSRI) Fluoxetine, the endogenous neurotrophin Brain-Derived Neurotrophic Factor (BDNF), and the non-invasive neurostimulation technique, transcranial Direct Current Stimulation (tDCS). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms, experimental data, and protocols associated with these neuroplasticity enhancers.
Comparative Overview of Neuroplasticity-Enhancing Agents
The following table summarizes the key characteristics and findings related to Fluoxetine, BDNF, and tDCS, offering a clear comparison of their effects on neuroplasticity.
| Feature | Fluoxetine | Brain-Derived Neurotrophic Factor (BDNF) | transcranial Direct Current Stimulation (tDCS) |
| Primary Mechanism | Increases synaptic serotonin levels, which in turn upregulates BDNF expression and promotes neurogenesis.[1][2][3][4] | Activates TrkB receptors, initiating signaling cascades (e.g., Ras/MAPK, PI3K/Akt, PLC-γ) that promote neuronal survival, synaptogenesis, and synaptic plasticity.[5][6][7] | Modulates neuronal resting membrane potential, with anodal stimulation increasing excitability (LTP-like effects) and cathodal stimulation decreasing it (LTD-like effects).[8][9] |
| Key Experimental Models | Animal models of depression, traumatic brain injury, and stroke.[1] In vitro studies on neural precursor cells.[2] | In vitro neuronal cultures, animal models of neurodegenerative diseases and cognitive function.[6][10] | Healthy human subjects (motor cortex stimulation), animal models of neurological disorders.[11][12] |
| Reported Efficacy | Chronic treatment significantly increases the number of doublecortin-positive (immature neuron) cells in the dentate gyrus.[1] | Enhances long-term potentiation (LTP), synaptic spine density, and neuronal survival.[5][6] | Anodal tDCS can prolong motor-evoked potential (MEP) amplitudes for over 24 hours with repeated stimulation.[11] |
| Mode of Administration | Oral (in vivo), direct application to cell cultures (in vitro).[1][2] | Direct application to cell cultures, intracerebral injection in animal models. | Non-invasive application of electrodes to the scalp.[8][9] |
Detailed Experimental Protocols
To facilitate the replication of key findings, this section outlines the methodologies for representative experiments with each neuroplasticity-enhancing agent.
Fluoxetine: Induction of Hippocampal Neurogenesis in Mice
This protocol is based on studies investigating the effect of chronic Fluoxetine administration on adult neurogenesis.[1][3]
-
Subjects: Adult male C57BL/6 mice.
-
Treatment: Fluoxetine (10 mg/kg/day) or vehicle (saline) administered via oral gavage or in drinking water for 28 days.
-
Neurogenesis Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU) (50 mg/kg, i.p.) once daily for the final 5 days of treatment.
-
Tissue Processing: 24 hours after the final BrdU injection, mice are euthanized, and brains are collected. Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned on a cryostat.
-
Immunohistochemistry: Sections are stained for BrdU to identify newly proliferated cells and co-stained with neuronal markers such as NeuN (mature neurons) or doublecortin (DCX; immature neurons) to determine cell fate.
-
Quantification: The number of BrdU-positive and double-labeled cells in the dentate gyrus is quantified using stereological methods.
Brain-Derived Neurotrophic Factor (BDNF): Enhancement of Synaptic Plasticity in Hippocampal Slices
This protocol describes a common in vitro method to assess the impact of BDNF on long-term potentiation (LTP), a cellular correlate of learning and memory.
-
Preparation: Hippocampal slices (300-400 µm thick) are prepared from young adult rats or mice.
-
Incubation: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Electrophysiology: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs), and a stimulating electrode is placed in the Schaffer collateral pathway.
-
Baseline Recording: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
BDNF Application: Recombinant human BDNF (e.g., 50-100 ng/mL) is bath-applied to the slices for a defined period (e.g., 20 minutes).
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation of synaptic transmission. The magnitude of LTP in BDNF-treated slices is compared to control slices.
transcranial Direct Current Stimulation (tDCS): Modulation of Motor Cortex Excitability in Humans
This protocol outlines a standard approach to investigate the effects of tDCS on cortical plasticity in healthy volunteers.[11][13]
-
Participants: Healthy adult subjects with no contraindications to tDCS or transcranial magnetic stimulation (TMS).
-
tDCS Protocol:
-
Electrodes: Saline-soaked sponge electrodes (e.g., 5x5 cm).
-
Montage: The anodal electrode is placed over the primary motor cortex (M1) representation of the target muscle (e.g., first dorsal interosseous), and the cathodal electrode is placed on the contralateral supraorbital ridge.
-
Stimulation: A constant direct current of 1-2 mA is applied for 10-20 minutes. For sham stimulation, the current is ramped up and then down at the beginning of the session to mimic the sensation of active tDCS.
-
-
Assessment of Cortical Excitability:
-
TMS: Single-pulse TMS is delivered to the M1 hot-spot for the target muscle before and after tDCS.
-
Motor Evoked Potentials (MEPs): MEPs are recorded from the target muscle using surface electromyography (EMG). The amplitude of the MEP is a measure of corticospinal excitability.
-
-
Outcome Measures: Changes in MEP amplitude from baseline are compared between active and sham tDCS conditions at various time points post-stimulation (e.g., immediately after, 30 minutes, 60 minutes, and 24 hours).
Visualizing the Pathways to Neuroplasticity
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified BDNF-TrkB signaling pathway.
Caption: Experimental workflow for assessing Fluoxetine-induced neurogenesis.
Caption: Logical flow of a tDCS motor cortex plasticity experiment.
References
- 1. Fluoxetine Increases Hippocampal Neurogenesis and Induces Epigenetic Factors But Does Not Improve Functional Recovery after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. Frontiers | The multifaceted effects of fluoxetine treatment on cognitive functions [frontiersin.org]
- 5. Frontiers | The Role of BDNF on Neural Plasticity in Depression [frontiersin.org]
- 6. The relevance of BDNF for neuroprotection and neuroplasticity in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroplasticity and learning: insights from transcranial direct current stimulation studies | 2023, Volume 9 - Issue 3 | Demiroglu Science University Florence Nightingale Journal of Medicine [journalmeddbu.com]
- 9. researchgate.net [researchgate.net]
- 10. The Link Between BDNF and Neuroplasticity | Psychology Today [psychologytoday.com]
- 11. Induction of long-term potentiation-like plasticity in the primary motor cortex with repeated anodal transcranial direct current stimulation - Better effects with intensified protocols? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Tuning brain networks: The emerging role of transcranial direct current stimulation on structural plasticity [frontiersin.org]
- 13. Formation of cortical plasticity in older adults following tDCS and motor training - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of KER-050 for Thrombocytopenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KER-050, an investigational therapeutic, against current and emerging treatments for thrombocytopenia. The assessment is based on available preclinical and clinical data, focusing on the mechanism of action, efficacy, and safety to evaluate its translational potential.
Executive Summary
KER-050 is an engineered ligand trap designed to inhibit a subset of the Transforming Growth Factor-Beta (TGF-β) superfamily, thereby promoting the production of platelets and red blood cells.[1] This novel mechanism of action offers a potential advantage over existing therapies, particularly for patient populations with ineffective hematopoiesis, such as those with myelodysplastic syndromes (MDS) and myelofibrosis.[1] Current standard-of-care primarily involves thrombopoietin receptor agonists (TPO-RAs) that directly stimulate platelet production. This guide will compare KER-050 with these established agents and other emerging therapies.
Mechanism of Action
KER-050 functions as a modified activin receptor type IIA (ActRIIA) ligand trap. It is a recombinant fusion protein that binds to and inhibits specific TGF-β superfamily ligands, including activin A, activin B, GDF8, and GDF11.[2] By blocking these inhibitory signals, KER-050 is believed to promote the maturation and differentiation of megakaryocytes, the precursor cells to platelets, in the bone marrow.[2] This mechanism suggests a broader impact on hematopoiesis compared to the direct stimulation of the TPO receptor.[3]
In contrast, the primary alternatives, TPO-RAs such as romiplostim, eltrombopag, and avatrombopag, mimic the action of endogenous thrombopoietin by binding to and activating the TPO receptor (c-Mpl) on megakaryocytes. This activation stimulates intracellular signaling pathways, leading to increased platelet production.
Signaling Pathway of KER-050
Comparative Data on Efficacy
Preclinical Data
| Compound | Animal Model | Key Findings | Citation(s) |
| KER-050 (RKER-050) | Healthy C57BL/6 Mice | Single 10 mg/kg IP dose resulted in a >2-fold increase in circulating platelet counts at 12 hours post-treatment. | [2] |
| Immune Thrombocytopenia Mouse Model | A single 7.5 mg/kg dose led to an increased recovery in platelet levels post-platelet depletion compared to untreated mice. | ||
| Romiplostim | Chemotherapy-induced Thrombocytopenia Mouse Model | Doses of ≥100 μg/kg significantly lessened the platelet nadir. | [4] |
| Healthy WT Mice | 100 μg/kg every 3 days led to a 4-fold increase in platelet count after 8 days. | [5] | |
| Eltrombopag | Chimpanzees | Oral administration of 10 mg/kg/day for 5 days resulted in up to a 100% increase in platelet numbers. | [6][7] |
| Avatrombopag | Human hematopoietic stem cell transplanted mice | Oral administration increased human platelet counts in a dose-responsive manner. | [8] |
Clinical Data
| Compound | Patient Population | Key Findings | Citation(s) |
| KER-050 | Lower-Risk Myelodysplastic Syndromes (MDS) | 44.1% of patients had a sustained (≥8 weeks) mean increase in platelet count of ≥30 x 10⁹/L within the first 24 weeks. | [9] |
| Healthy Post-menopausal Women | All subjects receiving a 4.5 mg/kg dose showed a platelet count increase of ≥30 x 10⁹ cells/L. | [10] | |
| Romiplostim | Chronic Immune Thrombocytopenia (ITP) | In a phase 3 trial, 76% of adults responded (platelet count ≥50 × 10⁹/L) at Week 2. | [11] |
| Eltrombopag | Chronic ITP | In a phase 2 trial, response rates were 70% and 81% in groups receiving 50 mg and 75 mg of eltrombopag, respectively, with a primary endpoint of platelet count >50 × 10⁹/L on day 43. | [11] |
| Avatrombopag | Chronic ITP | In a phase 3 study, 65.6% of avatrombopag recipients had a platelet response at day 8 compared to 0% in the placebo group. The median cumulative number of weeks with a platelet count ≥50 × 10⁹/L was 12.4 for avatrombopag versus 0.0 for placebo. | [12][13] |
| Fostamatinib | Chronic ITP | In phase 3 trials, 18% of patients on fostamatinib achieved a stable platelet response (platelet count >50 × 10⁹/L) versus 2% on placebo. | [14] |
| Rilzabrutinib | Chronic ITP | In a phase 3 study, 23% of patients on rilzabrutinib achieved a durable platelet response compared to 0% on placebo. | [15] |
Experimental Protocols
Representative Preclinical Experimental Workflow for Platelet Response Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel compound on platelet production in a mouse model, based on methodologies described for KER-050 preclinical studies.[2]
Methodology for In Vivo Mouse Study:
-
Animal Model: 8-14 week old C57BL/6 mice are commonly used.[2] For disease models, chemotherapy-induced thrombocytopenia can be induced, for instance, with carboplatin and radiation.[4]
-
Dosing: The test compound (e.g., RKER-050) is administered via a specified route (e.g., intraperitoneal injection) at a defined dose (e.g., 10 mg/kg). A vehicle control group receives the same volume of the vehicle solution.[2]
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 12 hours, 24 hours, and subsequent days) for platelet counting.[2]
-
Platelet Counting: Whole blood is analyzed using an automated hematology analyzer to determine platelet counts.
-
Bone Marrow Analysis: At selected time points, mice are euthanized, and bone marrow is harvested from femurs and tibias.
-
Flow Cytometry: Bone marrow cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD41 for megakaryocytes) and a DNA stain to assess ploidy levels. This allows for the quantification and characterization of megakaryocyte progenitor populations.[2]
-
Statistical Analysis: Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between treatment and control groups is determined using appropriate tests, such as one-way ANOVA with a post-hoc test.[16]
Translational Potential and Future Directions
KER-050 presents a promising therapeutic approach for thrombocytopenia with a distinct mechanism of action compared to the established TPO-RAs. Its ability to modulate the TGF-β superfamily signaling pathway may offer benefits in conditions characterized by ineffective hematopoiesis, such as MDS, where it has shown encouraging clinical activity.[9]
Key Considerations for Translational Success:
-
Efficacy in Diverse Patient Populations: Further clinical trials are needed to establish the efficacy and safety of KER-050 in a broader range of thrombocytopenic conditions, including ITP and chemotherapy-induced thrombocytopenia.
-
Safety Profile: Long-term safety data will be crucial, particularly concerning any potential off-target effects related to the modulation of the TGF-β superfamily.
-
Combination Therapies: The unique mechanism of KER-050 suggests potential for combination therapies with TPO-RAs or other agents to achieve synergistic effects.
-
Biomarker Development: Identifying biomarkers that predict response to KER-050 could help in patient selection and personalized treatment strategies.
References
- 1. KER-050 | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 2. P1410: RKER-050, A NOVEL INHIBITOR OF TGF-Β SUPERFAMILY SIGNALING, INDUCED PLATELET PRODUCTION IN HEALTHY MOUSE MEGAKARYOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. ashpublications.org [ashpublications.org]
- 10. sec.gov [sec.gov]
- 11. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Avatrombopag: A Review in Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Press Release: ASH: rilzabrutinib demonstrated significant patient benefit in the first positive phase 3 study of a BTK inhibitor in ITP [sanofi.com]
- 16. kerostx.com [kerostx.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of TP-05 (lotilaner) and other members of the isoxazoline class of ectoparasiticides, including afoxolaner, fluralaner, and sarolaner. The information is compiled from preclinical and clinical studies to support research and development in this field.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for lotilaner and related isoxazoline compounds. It is important to note that these parameters were determined in various species and under different experimental conditions, which should be considered when making direct comparisons.
| Compound | Species | Formulation | Dose | Tmax (hours) | Cmax (ng/mL) | Half-life (t1/2) | Bioavailability (%) | Plasma Protein Binding (%) |
| TP-05 (Lotilaner) | Human | Oral Capsule (Fed) | 25-600 mg (SAD) | 5-8 | Dose-proportional increase | ~8 weeks | - | >99.9 |
| Lotilaner | Human | Ophthalmic Solution | 0.25% (multiple doses) | 1 (Day 42) | 12.0 (mean) | 11 days (effective) | - | >99.9 |
| Afoxolaner | Dog | Oral | 2.5 mg/kg | 2-6 | 1655 ± 332 | 15.5 ± 7.8 days | 73.9 | - |
| Afoxolaner | Pig | Oral | 2.5 mg/kg | ~2 | - | ~7 days (plasma) | - | - |
| Fluralaner | Dog | Oral | - | - | - | 11-13 days | 20-34 | >99 |
| Sarolaner | Dog | Oral | 2-4 mg/kg | 5.6-8.3 | 985-1050 | 11-12 days | >85 | ≥99.9 |
SAD: Single Ascending Dose. Data for afoxolaner, fluralaner, and sarolaner are primarily from veterinary studies.
Experimental Protocols
Detailed methodologies for the cited pharmacokinetic studies are summarized below, providing insight into the experimental conditions under which the data were obtained.
TP-05 (Lotilaner) Oral Formulation - Phase 1b Study in Humans
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy adult subjects.
-
Single Ascending Dose (SAD) Cohorts: Subjects received single oral doses of 25, 100, 400, or 600 mg of TP-05 under fed conditions, and 600 mg under fasted conditions.
-
Multiple Ascending Dose (MAD) Cohorts: Subjects received various multiple-dose regimens under fed conditions.
-
Sample Collection: Whole blood samples were collected at various time points up to Day 151 post-dose to determine the pharmacokinetic profile.
-
Analytical Method: Lotilaner concentrations in blood were quantified using a validated analytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is standard for such studies.
General Protocol for Veterinary Isoxazoline Pharmacokinetic Studies (Afoxolaner, Fluralaner, Sarolaner in Dogs)
-
Study Design: Typically, a small cohort of healthy dogs (e.g., Beagles) is used. Studies often involve both intravenous (IV) and oral administration to determine absolute bioavailability.
-
Dosing: Animals are administered a single dose of the compound, either as an oral formulation (e.g., chewable tablet) or as an IV solution. For oral dosing, animals are often fasted overnight prior to administration.
-
Sample Collection: Blood samples are collected from a suitable vein (e.g., jugular) at multiple time points pre- and post-dosing. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Analytical Method: Drug concentrations in plasma are determined using a validated bioanalytical method, typically LC-MS/MS, to ensure accuracy and precision.
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC (Area Under the Curve), t1/2, clearance, and volume of distribution.
Mechanism of Action and Signaling Pathway
Isoxazolines, including TP-05 (lotilaner), exert their ectoparasiticidal activity by acting as non-competitive antagonists of gamma-aminobutyric acid (GABA)-gated chloride channels in the nervous system of insects and acarines.[1][2][3] This action blocks the inhibitory neurotransmission mediated by GABA, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.[4] The selectivity of these compounds for invertebrate GABA receptors over mammalian receptors contributes to their safety profile in host animals.[5]
Caption: Mechanism of action of TP-05 and related isoxazolines on invertebrate GABA-gated chloride channels.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study of an orally administered compound like TP-05.
Caption: A generalized workflow for a pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions | PLOS One [journals.plos.org]
- 3. Survey of canine use and safety of isoxazoline parasiticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Afoxolaner - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of TP-050: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of TP-050, a potent, non-volatile, solid organic compound. By adhering to these procedures, laboratories can ensure the safety of their personnel and minimize their environmental impact, fostering a culture of safety and responsibility.
It is important to note that a specific Safety Data Sheet (SDS) for this compound may not be publicly available. The following procedures are based on established best practices for the disposal of similar research compounds. All personnel should consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Waste Characterization and Handling
All materials contaminated with this compound must be treated as hazardous chemical waste. Proper identification, segregation, and labeling are the foundational steps for a compliant disposal process.
| Parameter | Guideline | Source/Justification |
| Waste Type | Hazardous Chemical Waste | Assumed based on its nature as a potent, biologically active compound. |
| Physical Form | Solid (as supplied), or dissolved in solvent (e.g., DMSO). | General knowledge of research compounds. |
| Primary Hazard | Potentially toxic, biologically active. | Precautionary principle for novel research compounds. |
| Compatible Container | Clearly labeled, leak-proof, screw-cap container (e.g., high-density polyethylene - HDPE). | General chemical waste guidelines.[1][2] |
| Labeling | "Hazardous Waste," full chemical name ("this compound"), concentration, and accumulation start date. | Standard laboratory practice and regulatory requirements.[2][3] |
| Storage | In a designated, secure, and well-ventilated hazardous waste accumulation area. Segregate from incompatible materials. | Best practices for chemical storage.[1][2] |
Step-by-Step Disposal Protocol for this compound
The following protocol details the procedures for the disposal of pure this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
2. Waste Segregation and Collection: Proper segregation is crucial to prevent unintended chemical reactions and ensure correct disposal.[1]
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.[1]
-
3. Container Management:
-
Keep waste containers securely closed at all times, except when adding waste.[2]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[1]
4. Final Disposal:
-
Normal disposal is typically via incineration operated by an accredited disposal contractor.[4]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be decontaminated before reuse, servicing, or disposal.
-
Initial Cleaning: Remove any visible residue by wiping with a disposable cloth dampened with a suitable solvent (e.g., 70% ethanol).[1]
-
Thorough Washing: Wash the equipment with soap and water.
-
Waste Disposal: All cleaning materials (wipes, cloths, etc.) must be disposed of as solid hazardous waste.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills (Solid): Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne. Carefully scoop the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[1][4]
-
Large Spills: Immediately contact your institution's EHS department or emergency response team.[1]
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling TP-050
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of TP-050, a potent and selective N-methyl-D-aspartate receptor (NMDAR) agonist targeting the GluN2A subunit.[1] As a chemical probe capable of crossing the blood-brain barrier and inducing neuroplastic enhancement, stringent adherence to safety protocols is paramount to ensure personnel safety and experimental integrity.[1]
Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active small molecule intended for research purposes, standard laboratory PPE is required at all times. This includes, but is not limited to, the following:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash-proof | Protects eyes from accidental splashes of this compound solutions. |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant | Prevents dermal absorption. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory | Fume Hood | N/A | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. |
Handling and Operational Plan
Storage and Stability: this compound should be stored as a dry powder or in a DMSO stock solution at -20°C. For optimal activity, it is recommended to test DMSO stocks that are older than 3-6 months or have undergone more than two freeze-thaw cycles.
Preparation of Solutions:
-
All manipulations involving the solid form of this compound must be conducted in a chemical fume hood.
-
Use appropriate solvents as recommended by the supplier. For in vivo studies, ensure the vehicle is appropriate and sterile.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
In Vitro Handling:
-
When using this compound in cell-based assays, such as Ca2+ influx assays, standard sterile cell culture techniques should be followed in a biological safety cabinet.
-
Be mindful of potential aerosol generation during pipetting and other manipulations.
In Vivo Handling:
-
An experimental protocol for in vivo use in Sprague-Dawley rats involved oral administration at a dose of 10 mg/kg to induce neuroplastic enhancement.[1]
-
All animal handling and dosing procedures must be approved by the institution's Animal Care and Use Committee.
-
Appropriate animal handling restraints and techniques should be used to minimize stress to the animals and risk to the researchers.
Disposal Plan
All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and animal bedding, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, bench paper, and empty vials. |
| Liquid Waste | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Sharps | Dispose of contaminated needles and syringes in a designated sharps container for chemical waste. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Experimental Workflow for In Vivo Neuroplasticity Study
The following diagram outlines a typical workflow for an in vivo experiment with this compound to assess its effects on neuroplasticity.
Signaling Pathway Context: NMDAR-Mediated Synaptic Plasticity
This compound acts as a positive allosteric modulator of the GluN2A subunit of the NMDA receptor. The following diagram illustrates the central role of NMDARs in long-term potentiation (LTP), a key mechanism of synaptic plasticity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
